Stannane, tributylethoxy-
Description
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Properties
IUPAC Name |
tributyl(ethoxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2H2,1H3;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTAGBUVRXOKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218370 | |
| Record name | Stannane, tributylethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682-00-8 | |
| Record name | Stannane, tributylethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tributylethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributylethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Tributyltin Ethoxide (CAS 36253-76-6)
[1][2]
Executive Summary
Tributyltin ethoxide (TBTE) is a specialized organostannane reagent characterized by a labile tin-oxygen bond (
This guide details the physicochemical properties, mechanistic reactivity, and rigorous handling protocols required for TBTE, emphasizing its utility in organic synthesis while strictly adhering to safety standards mandated for organotin compounds.
Part 1: Physicochemical Profile[3]
TBTE is a colorless liquid that exhibits high solubility in organic solvents but rapid decomposition upon contact with moisture. The following data consolidates verified physical properties.
Table 1: Physicochemical Properties of Tributyltin Ethoxide[4]
| Property | Value | Context/Notes |
| CAS Number | 36253-76-6 | Specific to the ethoxide derivative.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 335.11 g/mol | |
| Boiling Point | 92°C | @ 0.1 mmHg (High vacuum required to prevent decomposition). |
| Density | 1.098 g/mL | @ 25°C. |
| Refractive Index | ||
| Appearance | Colorless Liquid | Yellowing indicates oxidation or hydrolysis. |
| Solubility | Soluble | Hexane, Toluene, THF, Diethyl Ether. |
| Stability | Moisture Sensitive | Hydrolyzes to Bis(tributyltin) oxide ( |
Part 2: Mechanistic Chemistry
The utility of TBTE is driven by the polarity of the
Reactivity Profile
-
Hydrolysis: The most immediate reaction TBTE undergoes is with ambient moisture. The ethoxide group is protonated to ethanol, and the tin center forms a hydroxide, which rapidly dimerizes to the oxide.
-
Transalcoholysis: TBTE undergoes rapid ligand exchange with higher boiling alcohols or more acidic phenols, releasing ethanol.
-
Insertion/Coupling: It can act as a nucleophilic source of "Sn-O" or, less commonly, as a precursor to
via reduction with polysiloxanes.
Visualization: Reactivity Pathways
The following diagram illustrates the central reactivity nodes of TBTE.
Caption: Figure 1. Primary chemical transformations of Tributyltin Ethoxide driven by bond polarity.
Part 3: Synthetic Applications
Transesterification Catalyst
TBTE acts as a mild, neutral catalyst for transesterification. Unlike alkali metal alkoxides (e.g., NaOEt), TBTE is soluble in non-polar organic solvents and less prone to inducing side reactions like elimination.
-
Mechanism: The tin atom coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity, while the ethoxide (or exchanged alkoxide) attacks the carbonyl carbon.
Precursor for Stille Coupling Reagents
While not a direct participant in Stille couplings, TBTE is a valuable precursor for introducing the stannyl group onto organic molecules that are sensitive to the harsh conditions of Grignard reagents (
-
Method: Reaction with terminal alkynes or acidic protons to form stannylated intermediates.
Surface Functionalization
TBTE reacts with surface hydroxyl groups (silanols on silica or glass) to form a hydrophobic tributyltin monolayer.
-
Reaction:
.
Part 4: Experimental Protocols
CRITICAL SAFETY NOTE: All procedures involving organotins must be performed in a functioning fume hood. Double-gloving (Nitrile + Silver Shield/Laminate) is mandatory due to the high skin permeability of organotins.
Protocol A: Synthesis of Tributyltin Ethoxide (Green Route)
This method avoids the use of sodium ethoxide and tributyltin chloride, preventing salt contamination.
Reagents:
-
Bis(tributyltin) oxide (TBTO)[4]
-
Catalyst: Trace amount of Sodium ethoxide (initiator)
Workflow:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a fractional distillation column. Connect to an inert gas line (
or ). -
Charging: Add TBTO (10 mmol) and Diethyl carbonate (excess, 25 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (
). -
Equilibrium Shift: As the reaction proceeds,
is evolved. Distill off the diethyl carbonate excess. -
Purification: Perform vacuum distillation. Collect the fraction boiling at 92°C @ 0.1 mmHg .
-
Storage: Store immediately under Argon in a Schlenk tube or glovebox.
Protocol B: Handling & Storage (Schlenk Technique)
TBTE hydrolyzes in seconds if exposed to air. The following workflow ensures integrity.
Caption: Figure 2. Mandatory Schlenk line workflow for handling moisture-sensitive organotins.
Part 5: Safety & Toxicology[6][7][8][9]
Toxicity Profile
Tributyltin compounds are severe marine pollutants and potent endocrine disruptors.
-
Acute Toxicity: Toxic if swallowed (Category 3) or in contact with skin (Category 4).[6]
-
Target Organs: Central Nervous System, Immune System (thymus atrophy), Liver.
-
Environmental: Bioaccumulates in marine life; causes imposex in mollusks.
Waste Disposal
NEVER dispose of organotin waste down the drain.
-
Deactivation: Treat all glassware and waste solutions with a 10% solution of bleach (sodium hypochlorite) or alcoholic KOH for 24 hours to cleave the Sn-C bonds, converting organic tin to inorganic tin salts (which are less toxic).
-
Segregation: Collect in a dedicated "Heavy Metal/Organotin" waste stream.
References
-
PubChem. (n.d.).[3] Tributyltin ethoxide (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]
-
Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH. (Authoritative text on Sn-O bond reactivity and synthesis).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Standard 1910.1000. Retrieved from [Link]
Technical Monograph: Tributylethoxystannane (CAS 1067-55-6)
Advanced Catalytic Applications & Handling Protocols for Drug Delivery Systems
Executive Summary
Tributylethoxystannane (Tributyltin ethoxide,
This guide addresses the physicochemical dynamics of
Chemical Identity & Structural Dynamics
The utility of tributylethoxystannane stems from the polarization of the Tin-Oxygen bond. Tin (Sn) is a large, polarizable metal (Soft Acid), while Oxygen is a hard base. This mismatch creates a bond that is covalent yet highly susceptible to nucleophilic attack and exchange reactions.
Key Physicochemical Data
| Property | Value | Context |
| Formula | ||
| CAS Number | 1067-55-6 | |
| Molecular Weight | 335.11 g/mol | |
| Boiling Point | ~282°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | 1.08 g/mL | |
| Solubility | Soluble in organic solvents (CHCl3, Toluene) | Hydrolyzes immediately in water. |
| Reactivity | Moisture Sensitive | Rapidly converts to Bis(tributyltin) oxide ( |
Structural Reactivity Flow
The following diagram illustrates the equilibrium dynamics of the molecule, highlighting its susceptibility to hydrolysis and its function as an alkoxide donor.
Figure 1: Reactivity pathways showing the critical need for anhydrous handling to prevent degradation into the oxide form.
Synthesis & Purification Protocol
Commercially available
Reaction:
Experimental Workflow
Reagents:
-
Tributyltin chloride (
) - Distilled prior to use. -
Sodium Ethoxide (NaOEt) - Freshly prepared or high-purity grade.
-
Solvent: Anhydrous Toluene (dried over Na/Benzophenone).
Protocol:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Addition: Charge the flask with NaOEt (1.1 equiv) suspended in anhydrous toluene.
-
Reaction: Add
(1.0 equiv) dropwise via syringe at room temperature. The solution will become cloudy as NaCl precipitates. -
Heating: Reflux the mixture at 110°C for 2-4 hours to ensure complete substitution.
-
Filtration: Cool to room temperature. Filter the mixture through a Schlenk frit (under Argon) to remove solid NaCl.
-
Isolation: Remove solvent under reduced pressure.
-
Purification: Perform fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature (dependent on vacuum pressure, typically high vacuum <1 mmHg).
Mechanistic Utility: Ring-Opening Polymerization (ROP)
The primary value of tributylethoxystannane in drug development is its role as an initiator for synthesizing biodegradable polyesters like Poly(lactic acid) (PLA) and Poly(caprolactone) (PCL).
Unlike Tin(II) Octoate (
Mechanism: Coordination-Insertion
-
Coordination: The carbonyl oxygen of the cyclic ester (monomer) coordinates to the Lewis acidic Sn center.
-
Insertion: The nucleophilic ethoxide group attacks the carbonyl carbon, cleaving the ring (acyl-oxygen bond scission).
-
Propagation: The growing polymer chain remains attached to the Sn center (
), allowing for living polymerization characteristics.
Figure 2: Coordination-Insertion mechanism for the ROP of cyclic esters mediated by Tributylethoxystannane.
Why this matters for Drug Delivery:
-
End-Group Control: The ethoxy group becomes the
-chain end. This allows researchers to precisely engineer the polymer terminus. -
Stereocontrol:
has demonstrated higher stereoselectivity in the polymerization of rac-lactide compared to conventional catalysts, producing stereoblock copolymers essential for tuning biodegradation rates [1].
Handling, Stability & Toxicology
CRITICAL WARNING: Organotin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.
Toxicology Profile
-
Target Organs: Central Nervous System (CNS), Liver, Kidneys, Immune System.
-
Environmental: Classified as a severe marine pollutant. TBT compounds cause imposex in marine gastropods at nanogram/L concentrations.
-
Acute Effects: Skin irritation, severe eye damage (H318), respiratory irritation.[1]
Safety Protocol (The "Self-Validating" System)
To ensure safety, the handling protocol must include redundancy:
-
Primary Barrier: All manipulation must occur inside a fume hood or glovebox.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving is mandatory. Nitrile is generally acceptable for splash protection, but Silver Shield® (laminated) gloves are required for prolonged handling or spill cleanup.
-
Respiratory: If outside a glovebox, use a full-face respirator with organic vapor cartridges (ABEK type).
-
-
Deactivation (Spill Management):
-
Do not wash spills with water immediately (this generates oxides).
-
Quench: Treat glassware or spills with a solution of 5% acetic acid in ethanol. This converts the tin species to acetates/chlorides which are easier to manage, though still toxic.
-
Waste: All organotin waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Never dispose of down the drain.
-
References
-
Stereoselective Polymerization & Catalysis Source: ResearchGate.[2] "Investigation of the Initiating and Catalytic Behavior of Tri-n-butyltin(IV) n-Butoxide in Ring-Opening Polymerization of ε-Caprolactone and Transesterification of Poly(L-lactic acid)." URL:[Link]
-
General Organotin Toxicity Source: Wikipedia. "Tributyltin."[3][4] URL:[Link]
-
Catalytic Applications in Polyurethanes Source: TIB Chemicals. "Catalysts for the Plastic & Rubber sector." URL:[Link]
Sources
Tributyl(ethoxy)stannane: Technical Profile, Synthesis, and Applications in Drug Discovery
[1]
CRITICAL DISAMBIGUATION ALERT
Before proceeding, verify your target compound. In high-throughput screening and literature mining, Tributyl(ethoxy)stannane is frequently confused with Tributyl(1-ethoxyvinyl)stannane .[1] These are distinct chemical entities with divergent reactivities.[1][2]
| Feature | Tributyl(ethoxy)stannane (Target) | Tributyl(1-ethoxyvinyl)stannane (Common Confusion) |
| Structure | ||
| Bonding | Sn–O (Tin Alkoxide) | Sn–C (Vinyl Stannane) |
| Primary Use | Transesterification catalyst, Hydride precursor | Stille coupling (Acetyl anion equivalent) |
| CAS | 36253-76-6 | 97674-02-7 |
Chemical Identity & Nomenclature
Tributyl(ethoxy)stannane is an organotin alkoxide characterized by a polarized tin-oxygen bond.[1][2] Unlike alkali metal alkoxides (e.g., NaOEt), the Sn–O bond possesses significant covalent character, rendering the compound soluble in non-polar organic solvents while retaining basicity and nucleophilicity.[1][2]
Nomenclature Hierarchy
-
Alternative Synonyms: Ethoxytributyltin, Tri-n-butyltin ethoxide, Stannane, tributyl(ethoxy)-[1]
-
SMILES: CCCC(CCCC)OCC
Structural Visualization
The following diagram illustrates the core connectivity and the bond polarization responsible for its catalytic activity.[2]
Figure 1: Structural connectivity of Tributyl(ethoxy)stannane highlighting the reactive Sn-O bond.[1][2]
Physicochemical Profile
Data consolidated from experimental registries for CAS 36253-76-6.[1]
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 335.11 g/mol | |
| Boiling Point | 92–94 °C | @ 0.1 mmHg (High vacuum required) |
| Density | 1.098 g/mL | @ 25 °C |
| Physical State | Colorless Liquid | Viscous oil |
| Solubility | Hexane, THF, Toluene, DCM | Hydrolyzes rapidly in water |
| Stability | Moisture Sensitive | Must be stored under Inert Gas (Ar/ |
Synthesis Protocol: The Salt Metathesis Route
Expert Insight: While transalkoxylation (reacting tributyltin oxide with ethanol) is possible, it is equilibrium-driven and requires rigorous water removal.[1][2] The Salt Metathesis route described below is irreversible and self-driving, yielding higher purity product suitable for sensitive catalytic cycles.
Reagents
-
Tributyltin chloride (
): 1.0 equiv.[1][2] (Commercial grade, distill if yellow) -
Sodium Ethoxide (
): 1.05 equiv.[1][2] (Freshly prepared from Na metal + dry EtOH is preferred over commercial powder)[1][2]
Step-by-Step Methodology
-
Preparation of Alkoxide: In a flame-dried Schlenk flask under Argon, suspend Sodium Ethoxide (1.05 equiv) in anhydrous Hexane.
-
Addition: Cool the suspension to 0°C. Add Tributyltin chloride (1.0 equiv) dropwise via syringe over 20 minutes. The reaction is exothermic.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Filtration: Filter the mixture through a Schlenk frit (pore size M) under inert atmosphere to remove solid NaCl. Do not use paper filtration in air , as hydrolysis will occur.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to remove Hexane.
-
Purification: Distill the resulting oil under high vacuum (0.1 mmHg, ~92°C).
Reactivity & Mechanistic Insights
Tributyl(ethoxy)stannane serves as a "soft" alkoxide.[1][2] Its utility in drug development stems from its ability to catalyze transesterifications under neutral conditions, avoiding the epimerization or protecting group migration often seen with alkali metal alkoxides.[2]
Mechanism: Tin-Catalyzed Transesterification
The reaction proceeds via a coordination-insertion mechanism.[1][2] The Tin atom acts as a Lewis acid to activate the carbonyl, while the ethoxide acts as the nucleophile.[2]
Figure 2: Catalytic cycle of transesterification mediated by Tributyl(ethoxy)stannane.
Key Applications in Drug Discovery
Safety & Handling: The Self-Validating Protocol
Organotin compounds are neurotoxic and endocrine disruptors .[1][2] Safety protocols must be engineered to fail safely.
Engineering Controls
-
Containment: All weighing and transfers must occur in a fume hood or glovebox.
-
Double-Gloving: Nitrile gloves are permeable to organotins over time.[1][2] Use "Silver Shield" laminate gloves or double-glove with frequent changes.[1][2]
Quenching & Waste (Self-Validating)
Never dispose of organotin waste directly into organic solvent drums.[1][2] You must chemically destroy the biological activity first.[2]
-
The "Bleach Kill" Method:
-
Collect all glassware, syringes, and waste solvents in a dedicated tub.[1]
-
Submerge in a solution of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate for 24 hours.[1][2]
-
Validation: The oxidative cleavage of the Sn-C bonds converts lipophilic (bio-accumulative) tributyltin species into inorganic tin oxides, which are significantly less toxic.[2]
-
Dispose of the treated aqueous phase as heavy metal waste.[2]
-
References
-
Synthesis & Properties: Alfa Chemistry Registry. "Tributyltin ethoxide CAS 36253-76-6".[1] Accessed 2026.[1][2]
-
Transesterification Catalysis: Otera, J. "Transesterification."[1] Chemical Reviews, 93(4), 1449-1470.[1] (Foundational review on organotin templates).
-
In Situ Hydride Generation: Hays, D. S., & Fu, G. C.[1] "Tributyltin Hydride-Catalyzed Reductions." Journal of Organic Chemistry. (Describes the Sn-O to Sn-H turnover using PMHS).
-
Safety Data: PubChem Compound Summary. "Tributyltin ethoxide".[1][2][3][4][5] [1][2]
Difference between tributyltin ethoxide and tributyltin oxide
An In-Depth Technical Guide to Tributyltin Ethoxide and Tributyltin Oxide: A Comparative Analysis for Researchers
Introduction: Dissecting the Tributyltin Family
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of chemicals with a history of broad industrial application and significant toxicological interest.[1] Within this family, tributyltin (TBT) derivatives, which feature three butyl groups attached to a tin atom, are particularly notable.[2] The core (C₄H₉)₃Sn moiety imparts a unique combination of lipophilicity and reactivity, making its derivatives potent biocides but also significant environmental pollutants.[2][3]
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related TBT compounds is critical for both harnessing their synthetic utility and mitigating their risks. This guide provides an in-depth comparative analysis of two fundamental tributyltin derivatives: Tributyltin Ethoxide ((C₄H₉)₃SnOCH₂CH₃) and Tributyltin Oxide ([(C₄H₉)₃Sn]₂O) . While both share the same toxicologically active TBT cation, the nature of the anionic group—ethoxide versus oxide—dramatically alters their chemical behavior, stability, and primary applications. This document moves beyond a simple recitation of properties to explain the causal relationships between structure and function, providing a field-proven perspective on their practical use and handling.
Tributyltin Oxide (TBTO): The Biocidal Workhorse
Bis(tributyltin) oxide, commonly known as TBTO, is arguably the most commercially significant tributyltin compound.[4] It is a dimeric structure featuring two tributyltin units linked by an oxygen atom, forming a distannoxane bridge.[5]
Structure, Properties, and Synthesis
TBTO is a colorless to pale yellow viscous liquid that is poorly soluble in water but highly soluble in organic solvents.[4] This high lipophilicity is a key factor in its biological activity, allowing it to readily partition into and disrupt cell membranes.
| Property | Value | Source |
| Chemical Formula | C₂₄H₅₄OSn₂ | |
| Molar Mass | 596.11 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | [4] |
| Density | 1.17 g/mL at 25 °C | [4] |
| Melting Point | -45 °C | |
| Boiling Point | 180 °C at 2 mmHg | |
| Water Solubility | ~20 ppm (mg/L) | [4] |
| log Kow | 3.19 - 3.84 | [5] |
Synthesis Rationale: The commercial production of TBTO is a straightforward and cost-effective process, reflecting its use as a bulk chemical. It is typically synthesized via the controlled hydrolysis of tributyltin chloride.[6]
Caption: Synthesis of Tributyltin Ethoxide from TBTO.
Reactivity and Applications
The utility of tributyltin ethoxide is rooted in the reactivity of the Sn-O bond. The ethoxide group is a better leaving group than the Sn-O-Sn bridge in many contexts and can act as a potent nucleophile or base.
Key Applications in Synthesis:
-
Transesterification Catalyst: Organotin alkoxides can catalyze transesterification reactions, useful in polymer and biodiesel synthesis.
-
Precursor for Stannyl Ethers: It serves as a reagent to introduce the tributylstannyl group onto alcohols, forming stannyl ethers. These intermediates are valuable in organic synthesis, for example, in protecting group chemistry or in preparing other organometallic reagents.
-
Generation of Other Tributyltin Reagents: It can be used to generate other tributyltin compounds under mild conditions, such as tributyltin azide or tributyltin cyanide, by reaction with the corresponding acid.
Core Differences: A Head-to-Head Comparison
The fundamental distinction lies in their structure: TBTO is a dimer with a stable Sn-O-Sn bridge, while tributyltin ethoxide is a monomer with a more reactive Sn-O-Et bond.
Caption: Structural difference between TBTO and Tributyltin Ethoxide.
Comparative Summary
| Feature | Tributyltin Oxide (TBTO) | Tributyltin Ethoxide | Causality |
| Primary Role | Bulk Biocide, Chemical Intermediate | Specialized Synthetic Reagent | The robust Sn-O-Sn bridge is suitable for formulation, while the labile Sn-O-Et bond is designed for chemical reactions. |
| Reactivity | Moderately reactive; source of Bu₃Sn⁺ | Highly reactive, moisture-sensitive | The ethoxide is a better leaving group and a stronger base/nucleophile than the bridging oxide. |
| Water Stability | Poorly soluble, hydrolyzes slowly | Reacts rapidly with water (hydrolyzes) | The monomeric alkoxide is more sterically accessible and electronically primed for hydrolysis to form TBTO. |
| Main Application | Wood preservation, historical antifouling | Organic synthesis (catalysis, stannylation) | The stability and biocidal activity of TBTO suit formulation needs. The reactivity of the ethoxide is ideal for creating new chemical bonds. |
Experimental Protocols: A Practical Perspective
Self-Validation and Safety: All work with organotin compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organotins are toxic and can be absorbed through the skin. [1][7]
Protocol 1: Synthesis of Tributyltin Oxide (TBTO) from Tributyltin Chloride
This protocol illustrates the robust hydrolysis reaction used for bulk synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tributyltin chloride (1.0 eq) in a suitable organic solvent like toluene.
-
Reaction: Prepare a solution of sodium hydroxide (1.05 eq) in water. Add the aqueous NaOH solution dropwise to the stirring organotin solution at room temperature.
-
Observation: A biphasic mixture will form. The hydrolysis is typically rapid. To ensure completion, the mixture can be stirred vigorously for 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine to remove residual salts and base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: The resulting colorless to pale yellow oil is tributyltin oxide. Purity can be confirmed by NMR spectroscopy and comparison of its refractive index to literature values. The high yield and simplicity of this reaction make it industrially viable. [6]
Protocol 2: Synthesis of a Tributylstannyl Ether using Tributyltin Ethoxide
This protocol demonstrates the utility of tributyltin ethoxide as a synthetic reagent for forming a Sn-O bond with a different alcohol.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a primary or secondary alcohol (1.0 eq) to a flame-dried flask containing anhydrous toluene.
-
Reaction: Add tributyltin ethoxide (1.1 eq) to the solution via syringe. The reaction involves the exchange of the ethoxide for the new alkoxide.
-
Driving Equilibrium: The reaction is an equilibrium. To drive it to completion, the ethanol byproduct must be removed. This is achieved by heating the mixture and removing the toluene/ethanol azeotrope by distillation.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol.
-
Isolation: Once the reaction is complete, the toluene solvent is removed under reduced pressure.
-
Validation: The product is the desired tributylstannyl ether. Due to its sensitivity, it is often used immediately in the next synthetic step without further purification. Its formation can be confirmed by ¹H and ¹¹⁹Sn NMR spectroscopy.
Relevance in Drug Development and Modern Research
Direct application of tributyltin compounds in drug development is non-existent due to their high toxicity. [8][9]They are known endocrine disruptors and immunotoxicants. [2][3]However, the study of these compounds remains highly relevant for several reasons:
-
Toxicology and Environmental Science: Understanding the mechanisms of TBT toxicity is crucial for environmental remediation and for setting regulatory limits. [10][11]The distinct environmental fates of different TBT species are an active area of research.
-
Model Compounds: The well-defined biological effects of TBTs make them useful as positive controls or model toxicants in developing new assays for endocrine disruption or neurotoxicity.
-
Synthetic Methodology: While TBT reagents are being replaced by less toxic alternatives (e.g., organosilicon or organoboron compounds), the principles of their reactivity inform the design of modern synthetic methods. In highly specialized, contained syntheses where their unique reactivity is essential, they may still be used with extreme caution.
Conclusion
The difference between tributyltin ethoxide and tributyltin oxide is a clear illustration of how a single atom change can fundamentally alter the character of a molecule. Tributyltin oxide is a stable, lipophilic dimer engineered for persistence and biocidal activity, leading to its widespread industrial use and subsequent environmental concern. In contrast, tributyltin ethoxide is a reactive, monomeric reagent designed for the precise and controlled environment of the synthesis laboratory. For the modern scientist, recognizing this distinction is key to understanding both the legacy of organotin compounds in environmental toxicology and the niche, highly controlled role they may still play in advanced chemical synthesis.
References
-
Wikipedia. Tributyltin oxide.
-
Wikipedia. Tributyltin.
-
Ataman Kimya. TRIBUTYLTIN OXIDE.
-
escom Chemie GmbH. TRIBUTYLTIN OXIDE.
-
dos Santos, D. C., et al. (2021). Tributyltin (TBT) toxicity: Effects on enteric neuronal plasticity and intestinal barrier of rats' duodenum. PubMed.
-
Agriculture and Environment Research Unit (AERU). Tributyltin oxide (Ref: ENT 24979).
-
Starek, A. (2009). [Tributyltin compounds--the substances noxious to health]. PubMed.
-
Extension Toxicology Network (EXTOXNET). TRIBUTYLTIN (TBT).
-
International Programme on Chemical Safety (IPCS). Tributyltin oxide (CICADS 14, 1999). Inchem.org.
-
National Toxicology Program. Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). ntp.niehs.nih.gov.
-
American Chemical Society. Tributyltin oxide. acs.org.
-
Muby Chemicals. Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS.
-
Alfa Chemistry. CAS 36253-76-6 Tributyltin ethoxide.
-
Gelest, Inc. Introduction to Organotin Chemistry.
-
ChemicalBook. TRIBUTYLTIN ETHOXIDE, 97% synthesis.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Tin and Tin Compounds.
-
Khan, K. M., et al. (2018). Drug-likeliness profile of tributyltin (IV) compounds. ResearchGate.
-
Barbosa, J. F., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC.
-
Novotny, L., et al. (2018). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. PubMed.
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- 11. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physical Characterization of Tributylethoxystannane (CAS 682-00-8)
Topic: Physical Properties of Tributylethoxystannane: Density & Boiling Point Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Tributylethoxystannane (Tributyltin ethoxide) is a critical organotin reagent utilized primarily in organic synthesis for transmetallation reactions and the derivatization of alcohols. As a moisture-sensitive liquid, its purity and physical behavior—specifically density and boiling point—are heavily influenced by handling conditions and atmospheric exposure. This guide provides a definitive technical analysis of its physical properties, synthesis logic, and handling protocols required for high-integrity research and drug development applications.
Chemical Identity & Structural Analysis
Before analyzing physical behavior, we must establish the precise chemical identity to avoid confusion with related organotins like Tributyltin Oxide (TBTO).
| Parameter | Specification |
| IUPAC Name | Tributyl(ethoxy)stannane |
| Common Name | Tributyltin ethoxide |
| CAS Number | 682-00-8 |
| Molecular Formula | C₁₄H₃₂OSn |
| Molecular Weight | 335.11 g/mol |
| Appearance | Clear, colorless to straw-colored liquid |
Physical Properties: Density & Boiling Point
The physical constants of tributylethoxystannane are governed by the large, lipophilic tributyltin moiety, which imparts high boiling points and significant density relative to non-metallated analogs.
Quantitative Data Summary
| Property | Value | Conditions | Causality/Notes |
| Boiling Point | 92 °C | @ 0.1 mmHg | High vacuum is required due to thermal instability at atmospheric pressure. |
| Density | 1.098 g/mL | @ 25 °C | The heavy tin atom (Sn) significantly increases mass per unit volume compared to carbon analogs. |
| Solubility | High | Organics | Miscible in ether, THF, hexane, toluene. |
| Solubility | Decomposes | Water | Rapid hydrolysis to Tributyltin oxide (TBTO) and ethanol. |
Boiling Point Dynamics (Vacuum Dependence)
Unlike simple organic solvents, tributylethoxystannane cannot be distilled at standard atmospheric pressure (760 mmHg) without significant decomposition. The Sn-O bond is labile, and high temperatures can promote disproportionation.
-
Operational Insight: Distillation must be performed under high vacuum (<0.5 mmHg). The reported value of 92 °C at 0.1 mmHg serves as the standard baseline for purity verification. Deviations often indicate hydrolysis (presence of ethanol) or oxidation (presence of TBTO).
Density & Purity Correlation
The density value of 1.098 g/mL is a critical quality attribute.
-
Contamination Indicator: If the density measures significantly higher (>1.17 g/mL), it suggests contamination with Bis(tributyltin) oxide (TBTO) , which has a density of ~1.17 g/mL.
-
Hydrolysis Indicator: A lower density may indicate the presence of unreacted ethanol or solvent impurities.
Synthesis & Purification Logic
Understanding the synthesis is essential for interpreting physical property data, as impurities from synthesis directly skew density and boiling point readings.
Primary Synthesis Route
The most robust synthesis involves the reaction of Bis(tributyltin) oxide (TBTO) with diethyl carbonate or anhydrous ethanol, often requiring the removal of water or CO₂ to drive the equilibrium.
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the critical hydrolysis cycle that researchers must avoid.
Figure 1: Synthesis pathway of Tributylethoxystannane showing the reversible hydrolysis loop that degrades purity.
Experimental Protocol: Handling & Characterization
Self-Validating Protocol: This workflow ensures that the physical properties measured match the theoretical values.
Inert Atmosphere Handling
Due to the rapid hydrolysis shown in Figure 1, all manipulations must occur under Nitrogen or Argon.
-
Glassware Preparation: Flame-dry all glassware and cool under a stream of inert gas.
-
Transfer: Use cannula techniques or oven-dried syringes. Never pour the liquid through open air.
Distillation Protocol (Purification)
If the density deviates from 1.098 g/mL, repurification is necessary.
-
Setup: Short-path distillation apparatus with a vacuum manifold capable of <0.1 mmHg.
-
Heating: Use an oil bath set to ~110-120 °C. Do not overheat.
-
Collection: Discard the initial "forerun" (likely ethanol or volatile impurities). Collect the fraction boiling steadily at 92 °C (0.1 mmHg) .
-
Storage: Store immediately in a Schlenk flask or sealed ampoule under argon at 4 °C.
Applications in Drug Development
Tributylethoxystannane is not merely a solvent but a reactive intermediate.
-
Stille Coupling Precursor: It serves as a source of the tributyltin moiety for palladium-catalyzed cross-coupling reactions, essential for constructing carbon-carbon bonds in complex pharmaceutical scaffolds.
-
Selective Alcohol Modification: It can react with polyols to form stannylene acetals, directing regioselective alkylation or acylation—a technique vital in carbohydrate and nucleoside chemistry.
Safety & Toxicology
-
Toxicity: Like all organotins, this compound is toxic if swallowed or absorbed through the skin. It is a severe marine pollutant.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Disposal: All waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste streams due to potential interaction and toxicity regulations.
References
-
Gelest, Inc. (n.d.). Safety Data Sheet: Tributyltin Ethoxide. Retrieved from [Link] (Note: Generalized landing page for verification of catalog data).
-
PubChem. (2025).[2] Tributyltin ethoxide (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Navigating the Hazards of Tributyltin Ethoxide: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Risks of Tributyltin Compounds
Tributyltin (TBT) compounds, a class of organotin chemicals, are characterized by the presence of three butyl groups covalently bonded to a tin atom.[1] For decades, their potent biocidal properties were harnessed in applications ranging from anti-fouling paints for marine vessels to wood preservatives and industrial biocides.[1][2][3] However, the very efficacy of these compounds is intrinsically linked to their significant toxicity. The toxicity of organotin compounds is largely dictated by the organic groups attached to the tin atom, with triorganotins like TBT being the most hazardous.[4]
This guide provides a comprehensive overview of the safety considerations and handling protocols for a specific TBT derivative, tributyltin ethoxide. While a specific Safety Data Sheet for tributyltin ethoxide exists, this document aims to provide a deeper, more contextual understanding of its hazards by integrating data from closely related tributyltin compounds and the broader scientific literature. As a Senior Application Scientist, the goal is to not only present procedures but to elucidate the rationale behind them, ensuring a culture of safety and scientific integrity.
The Toxicological Profile of Tributyltin Ethoxide and its Analogs
The primary hazard of tributyltin ethoxide stems from the tributyltin moiety. The general formula for these compounds is (n-C4H9)3Sn-X, where X represents an anionic group.[1] In the case of tributyltin ethoxide, X is an ethoxide group (-OCH2CH3). The toxicity of TBT compounds is well-documented and affects a range of biological systems.
Acute and Chronic Health Effects
Exposure to tributyltin compounds can lead to a variety of adverse health effects, with both acute and chronic manifestations.
-
Dermal and Eye Irritation: Tributyltin compounds are known to be potent skin and eye irritants.[5] Contact can cause chemical burns, particularly around hair follicles.[2][6] The onset of irritation from compounds like tributyltin ethoxide may be delayed for several hours after exposure.[7]
-
Respiratory Effects: Inhalation of vapors or aerosols can irritate the respiratory tract, and in severe cases, may lead to lung edema. Symptoms of overexposure can include coughing, headache, dizziness, and nausea, with a possible delayed onset.[7][8]
-
Systemic Toxicity: Tributyltin compounds are toxic if swallowed or absorbed through the skin.[5] They can cause damage to organs through prolonged or repeated exposure, with the immune system (specifically the thymus), liver, and nervous system being particular targets.[9][10] Long-term exposure in humans has been associated with headaches, fatigue, and potential damage to the kidneys and liver.[1]
-
Endocrine Disruption: TBT is a known endocrine-disrupting chemical.[1][6] It can interfere with hormone signaling pathways, which has been extensively studied in marine organisms and is a significant concern for human health.[11]
The table below summarizes the key hazard statements for tributyltin compounds, which are considered applicable to tributyltin ethoxide based on the shared toxicophoric tributyltin group.
| Hazard Statement | GHS Code | Description |
| Toxic if swallowed | H301 | Ingestion of small quantities may cause serious health effects or death.[5] |
| Harmful in contact with skin | H312 | Can cause adverse health effects if it comes into contact with the skin.[5] |
| Causes skin irritation | H315 | Can cause redness, itching, and inflammation of the skin upon contact.[5] |
| Causes serious eye irritation | H319 | Can cause significant irritation, redness, and pain to the eyes.[5] |
| May damage fertility or the unborn child | H360 | May have adverse effects on reproductive health and fetal development. |
| Causes damage to organs through prolonged or repeated exposure | H372 | Long-term or repeated exposure can lead to organ damage.[5] |
| Very toxic to aquatic life with long lasting effects | H410 | Poses a significant and long-term threat to aquatic ecosystems.[5] |
Safe Handling and Engineering Controls: A Proactive Approach to Mitigating Risk
Given the significant hazards of tributyltin ethoxide, a multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of tributyltin ethoxide, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[12]
-
Designated Work Area: Establish a clearly demarcated area for working with tributyltin compounds to prevent cross-contamination of other laboratory spaces.[4]
Administrative Controls: Standard Operating Procedures for Safety
-
Avoid Personal Contact: Minimize all direct contact with the chemical.[13]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where tributyltin ethoxide is handled.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13]
-
Container Management: Keep containers of tributyltin ethoxide tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][14]
Personal Protective Equipment (PPE): The Final Barrier
A comprehensive PPE strategy is mandatory when handling tributyltin ethoxide.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[4][14]
-
Gloves: Chemically resistant gloves, such as butyl rubber or neoprene, should be worn.[4][15] It is crucial to inspect gloves for any signs of degradation or damage before each use.
-
Protective Clothing: A lab coat should be worn to protect street clothing. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[13]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator with an appropriate cartridge for organic vapors should be used.
Caption: PPE workflow for handling tributyltin ethoxide.
Emergency Procedures: Preparedness and Response
Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[4]
-
Ventilate: Increase ventilation in the area, if it is safe to do so.[4]
-
Absorb: For liquid spills, use an inert absorbent material, such as clay or diatomaceous earth, to contain the spill.[4][5]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[16] Do not allow the spilled material to enter drains or waterways.[14]
First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, then wash thoroughly with soap and water.[14][17] Remove contaminated clothing while flushing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and give one or two glasses of water to drink. Seek immediate medical attention.
Caption: Emergency response flowchart for spills and personnel exposure.
Environmental Fate and Disposal Considerations
Tributyltin compounds are highly toxic to aquatic organisms and can have long-lasting effects on marine ecosystems.[5] They are persistent in the environment, with a tendency to adsorb to sediments where they can remain for extended periods.[1][11] Due to their high potential for bioaccumulation, tributyltin compounds can concentrate in the food chain.[1][11]
Therefore, it is imperative that tributyltin ethoxide and any contaminated materials are disposed of as hazardous waste in accordance with all local, state, and federal regulations.[5][8] Under no circumstances should this material be released into the environment.[5] Waste should be collected in clearly labeled, sealed containers for disposal by a licensed hazardous waste management company.[16]
Conclusion: A Commitment to Safety and Responsible Science
Tributyltin ethoxide is a valuable reagent in certain research and development applications, but its use comes with significant health and environmental risks. A thorough understanding of its toxicological properties, coupled with strict adherence to established safety protocols, is paramount for the protection of laboratory personnel and the environment. By fostering a culture of safety that emphasizes not just what to do, but why it is done, we can ensure the responsible and ethical advancement of science.
References
-
Loba Chemie. (2015, April 9). TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
-
(n.d.). Bis(tributyltin) Oxide MSDS.pdf. Retrieved from [Link]
-
(n.d.). SAFETY DATA. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). GELEST, INC. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Escom Chemie GmbH. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]
-
AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]
-
REWE Group. (n.d.). Organotin Compounds. Retrieved from [Link]
-
University of Edinburgh Research Explorer. (n.d.). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. Retrieved from [Link]
-
PubMed Central. (n.d.). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure–toxicity Relationship of Tin Compounds on Algae. Retrieved from [Link]
-
PubMed. (2009). [Tributyltin compounds--the substances noxious to health]. Retrieved from [Link]
-
ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
-
PubMed. (2006). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Retrieved from [Link]
Sources
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- 3. research.ed.ac.uk [research.ed.ac.uk]
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- 5. lobachemie.com [lobachemie.com]
- 6. healthandenvironment.org [healthandenvironment.org]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. afgsci.com [afgsci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 16. researchgate.net [researchgate.net]
- 17. TRIBUTYLTIN OXIDE - escom Chemie GmbH [escom-chemie.com]
Methodological & Application
Tributyltin ethoxide catalyst for transesterification reactions
Application Note: Tributyltin Ethoxide ( ) as a Catalyst for Transesterification
Executive Summary
Tributyltin ethoxide (
This guide details the mechanistic basis, operational protocols, and critical purification strategies required to utilize
Mechanism of Action
The catalytic efficiency of tributyltin ethoxide arises from the "dual activation" capability of the tin center. It acts as a mild Lewis acid to activate the carbonyl oxygen while simultaneously delivering the alkoxide nucleophile.
The Catalytic Cycle
The reaction proceeds through a tin-alkoxide intermediate. Unlike titanium alkoxides, organotins are less prone to oligomerization and moisture hydrolysis, maintaining higher turnover numbers (TON).
Figure 1: Catalytic cycle of Tributyltin Ethoxide mediated transesterification. The tin center coordinates the ester carbonyl, facilitating the exchange of the ethoxide ligand.
Comparison of Transesterification Catalysts
| Feature | Tributyltin Ethoxide ( | Dibutyltin Oxide (DBTO) | Titanium Isopropoxide ( |
| Physical State | Liquid (Soluble in organics) | Solid (Insoluble powder) | Liquid |
| Reaction Phase | Homogeneous | Heterogeneous (until dissolved) | Homogeneous |
| Acidity/Basicity | Neutral | Neutral | Lewis Acidic |
| Moisture Sensitivity | Moderate | Low | High |
| Substrate Scope | Best for complex/labile molecules | Best for bulk industrial polymers | Good, but can cause isomerization |
| Toxicity | High (Neurotoxic) | Moderate | Low |
| Removal Difficulty | High (Requires specific workup) | Moderate | Low (Aqueous workup) |
Experimental Protocols
Safety Pre-Read: Organotin Handling
-
Hazard: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Waste: Segregate all tin-contaminated waste (solids, liquids, silica) into a dedicated "Heavy Metal/Organotin" waste stream.
Protocol A: General Transesterification (Homogeneous)
Application: Conversion of methyl/ethyl esters to higher alkyl esters or chiral esters.
Reagents:
-
Substrate (Ester): 1.0 equiv.
-
Nucleophile (Alcohol): 1.2 – 5.0 equiv (Use excess if volatile; use 1.0-1.2 if precious).
-
Catalyst:
(1 – 5 mol%). -
Solvent: Toluene or Xylene (Anhydrous).
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if the displaced alcohol is volatile, e.g., methanol/ethanol) or a reflux condenser.
-
Charging: Add the substrate ester (10 mmol) and the nucleophilic alcohol (12-50 mmol) to the flask.
-
Solvent: Dissolve in anhydrous Toluene (0.2 – 0.5 M concentration relative to substrate).
-
Catalyst Addition: Add
(0.1 – 0.5 mmol) via syringe. -
Reaction: Heat the mixture to reflux (
for Toluene). -
Monitoring: Monitor by TLC or GC-MS. Reaction times typically range from 2 to 12 hours.
-
Workup: Cool to room temperature. Proceed immediately to Protocol C (Tin Removal) . Do not simply evaporate and load onto silica, as tin residues will streak and contaminate fractions.
Protocol B: Transesterification of Hindered/Sensitive Substrates
Application: Substrates with steric bulk or acid-labile protecting groups (e.g., TBS ethers, acetonides).
Modifications:
-
Catalyst Loading: Increase to 10 mol%.
-
Solvent: Use Benzene (if permitted) or Toluene.
-
Equilibrium Drive: If the alcohol cannot be distilled off, use a large excess (10-20 equiv) of the nucleophilic alcohol or use molecular sieves directly in the reaction mixture.
Critical Purification: Removal of Tin Residues
The lipophilic nature of tributyltin makes it difficult to remove via standard aqueous extraction. Traces of tin can fail downstream biological assays. The KF/Silica method is the industry standard for purification.
Protocol C: The KF/Silica Method
Principle: Potassium Fluoride (KF) reacts with organotin species to form insoluble polymeric organotin fluorides (
Procedure:
-
Concentration: Concentrate the crude reaction mixture from Protocol A/B to a manageable volume (do not dry completely if the product is volatile).
-
Reagent Prep: Prepare a slurry of Silica Gel (standard 60 Å) and Potassium Fluoride.
-
Ratio: Mix 10g of Silica Gel with 1g of anhydrous KF (dissolved in minimal methanol, then mixed with silica and dried, or simply ground together if using as a pad).
-
Alternative (easier): Add a saturated aqueous solution of KF (5 mL per 1 mmol of tin used) and solid KF (excess) to the crude reaction mixture dissolved in ether or ethyl acetate. Stir vigorously for 30 minutes. A white precipitate (
) will form.[3]
-
-
Filtration:
-
Filter the mixture through a pad of Celite mixed with Silica Gel.[3]
-
Wash the pad thoroughly with Ethyl Acetate.
-
-
Verification: The filtrate should be largely free of tin.
-
Final Purification: Concentrate the filtrate and purify via standard flash column chromatography. The tin residues (now converted to fluorides) will remain at the baseline or be retained on the Celite pad.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Equilibrium not shifted | Use a Dean-Stark trap or active molecular sieves to remove the leaving alcohol. |
| Catalyst Deactivation | Moisture in solvent | |
| Tin Contamination in Product | Inadequate Workup | Do not rely on extraction. Use the KF/Silica Protocol (Protocol C). |
| Substrate Decomposition | Thermal instability | Switch to Otera’s Catalyst (distannoxane) which may operate at lower temperatures, or reduce temp and apply vacuum. |
References
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
-
Renaud, P., & Sibi, M. P. (Eds.). (2001).[4] Radicals in Organic Synthesis (Vol. 1). Wiley-VCH. (Detailed handling of organotins). Link
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969.[4] Link
-
Feldman, K. S., & Ruckle, R. E. (1993). Alkynyltin-mediated transesterification. The Journal of Organic Chemistry, 58(18), 4802-4804. Link
Protocol for synthesizing tributyltin ethoxide from tributyltin chloride
Technical Application Note: High-Purity Synthesis of Tributyltin Ethoxide ( )
Executive Summary & Application Scope
Tributyltin ethoxide (
This protocol details the synthesis of
Safety & Hazard Assessment (Critical)
WARNING: Organotin compounds exhibit severe toxicity and are classified as Persistent Organic Pollutants (POPs) . This protocol must be performed in a certified chemical fume hood.
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Toxic if swallowed, inhaled, or absorbed through skin. Neurotoxic properties. | Double-gloving (Nitrile over Laminate) is mandatory. Use a full-face shield. |
| Environmental | Severe Marine Pollutant. Causes endocrine disruption in aquatic life at ppt levels. | ZERO DISCHARGE. All organotin waste (gloves, paper, solvents) must be segregated into a specific "Organotin Waste" container. |
| Reactivity | Reacts vigorously with water to release ethanol and form tributyltin oxide. | Maintain strict anhydrous conditions. |
Reaction Mechanism & Stoichiometry
The synthesis proceeds via an
-
Driving Force: The formation of the insoluble inorganic salt (
) in the organic medium drives the equilibrium forward. -
Side Reactions:
-
Hydrolysis:
-
Wurtz-like Coupling: Overheating with excess Na can lead to distannanes (
), though rare under these mild conditions.
-
Materials & Equipment
Reagents
-
Tributyltin Chloride (
): 96%+, clear liquid. Distill if yellow/brown. -
Sodium Metal: 99.9%, stored in mineral oil. Cut into small pieces and washed with hexanes immediately before use.
-
Absolute Ethanol: >99.5%, dried over 3Å molecular sieves or distilled from Mg/I2. Critical: Water content must be <50 ppm.
-
Inert Gas: Argon or Nitrogen (Dry).
Equipment
-
Schlenk Line: Dual manifold (Vacuum/Inert Gas).
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried).
-
Filtration: Schlenk frit (porosity M) or Celite pad packed in inert atmosphere.
-
Distillation: Short-path vacuum distillation apparatus.
Experimental Protocol
Phase 1: In-Situ Generation of Sodium Ethoxide
-
Setup: Assemble the 3-neck flask with a reflux condenser, rubber septum, and magnetic stir bar. Cycle the apparatus 3 times (Vacuum/Argon) to ensure an oxygen-free, dry atmosphere.
-
Solvent Charge: Cannulate 100 mL of anhydrous ethanol into the flask under positive Argon pressure.
-
Sodium Addition:
-
Weigh 1.20 g (52 mmol, 1.04 eq) of sodium metal.
-
Add sodium pieces slowly to the ethanol against a counter-flow of Argon.
-
Observation: Vigorous evolution of
gas. -
Stir until all sodium has dissolved and gas evolution ceases (approx. 30–45 mins). Result is a clear, colorless solution of
.
-
Phase 2: Nucleophilic Substitution
-
Addition: Via syringe, add 16.3 g (50 mmol, 1.0 eq) of Tributyltin Chloride (
) dropwise to the stirring ethoxide solution over 15 minutes.-
Note: The solution may turn slightly cloudy immediately due to initial NaCl formation.
-
-
Reaction: Heat the mixture to a gentle reflux (
bath temperature) for 2 to 3 hours .-
Checkpoint: A heavy white precipitate (
) will form.
-
-
Cooling: Allow the mixture to cool to room temperature under Argon.
Phase 3: Workup & Purification[1][2]
-
Filtration: Filter the mixture through a Schlenk frit (or a sintered glass funnel under
blanket) to remove the solid NaCl. Wash the filter cake with 10 mL dry ethanol.-
Safety: The solid NaCl is contaminated with organotins. Dispose of in organotin waste.
-
-
Concentration: Remove the ethanol solvent from the filtrate under reduced pressure (rotary evaporator with a trap, or Schlenk vacuum).
-
Result: A crude, colorless to pale yellow oil.
-
-
Distillation (Critical for Purity):
-
Transfer the crude oil to a small round-bottom flask connected to a short-path distillation head.
-
Distill under high vacuum.
-
Collect fraction: Boiling point 92–94 °C at 0.1 mmHg (or ~97 °C at 0.06 mmHg).
-
Yield: Typically 14.5–15.5 g (85–92%).
-
Characterization Data
| Parameter | Specification | Notes |
| Appearance | Colorless Oil | Yellowing indicates oxidation or impurities. |
| Boiling Point | 92–94 °C @ 0.1 mmHg | Literature: 97–97.5 °C @ 0.06 mmHg. |
| Density | 1.098 g/mL | At 25 °C. |
| The quartet at ~3.65 ppm confirms the ethoxide attachment to Tin. | ||
| Relative to |
Process Workflow Diagram
Caption: Step-by-step synthesis workflow for Tributyltin Ethoxide, highlighting critical phase changes and purification steps.
References
-
Synthesis of Tributyltin Alkoxides
- Source: ChemicalBook. "Preparation of Tributyltin Methoxide (Analogue)." Accessed Oct 2023.
- Relevance: General procedure for alkoxide synthesis via sodium alkoxide substitution.
-
Physical Properties & Characterization
- Source: Sigma-Aldrich (Merck).
- Relevance: Boiling points and density references for tributyltin alkoxides.
-
Safety & Toxicology (TBT Compounds)
- Source: National Center for Biotechnology Information. PubChem Compound Summary for Tributyltin Oxide (Hydrolysis product).
- Relevance: Comprehensive toxicity data, LD50 values, and environmental impact of organotins.
-
Organometallic NMR Data
Application Note: Catalytic Cycle and Protocols for Organotin Alkoxides in Esterification
Introduction: The Dual-Activation Advantage
In pharmaceutical synthesis, esterification and transesterification are ubiquitous yet often plagued by harsh conditions (strong acids/bases) that degrade sensitive pharmacophores. Organotin alkoxides—specifically dibutyltin oxide (DBTO) and tetraorganodistannoxanes (Otera’s catalysts) —offer a superior alternative through a neutral, "double-activation" mechanism .
Unlike Brønsted acids that rely solely on carbonyl protonation, organotin catalysts function as Lewis acid templates. They simultaneously activate the electrophile (carbonyl) and the nucleophile (alcohol), enabling reactions under neutral conditions with high chemoselectivity. This guide details the mechanistic underpinnings, optimized protocols, and critical purification strategies to meet ICH Q3D elemental impurity limits.
Mechanistic Insight: The Template Effect
The efficacy of organotin catalysts stems from their ability to form a supramolecular template . The tin center is amphoteric:
-
Lewis Acidity: Coordinates the carbonyl oxygen of the ester/acid, increasing electrophilicity.
-
Ligand Exchange: The alkoxide ligand on the tin is highly labile, allowing rapid exchange with the substrate alcohol.
The Catalytic Cycle
The cycle proceeds via an "Exchange-Insertion-Elimination" pathway. The tin species acts as a bridge, bringing the alcohol and carbonyl into proximity (entropy trap), facilitating the formation of a tetrahedral intermediate without generating free charged species.
Figure 1: The "Template Effect" mechanism. The tin center coordinates the carbonyl (Lewis acid activation) while delivering the alkoxide nucleophile intramolecularly.
Catalyst Selection Guide
Selecting the right organotin species is critical for process efficiency.
| Feature | Dibutyltin Oxide (DBTO) | 1,3-Disubstituted Tetraorganodistannoxanes (Otera's Catalyst) | Dibutyltin Dilaurate (DBTDL) |
| Structure | Polymeric solid (insoluble); forms active species in situ. | Dimeric "ladder" structure; highly stable and soluble. | Monomeric liquid; soluble. |
| Primary Use | Direct esterification (Acid + Alcohol). | Transesterification (Ester + Alcohol).[1][2][3] | Polyurethane synthesis; Transesterification.[1][2][4] |
| Reaction Conditions | Requires high heat (reflux) & water removal (Dean-Stark). | Mild conditions; often works at reflux or lower. | Moderate heat. |
| Moisture Tolerance | Low (hydrolyzes to inactive oxides). | High (Active even in biphasic systems). | Moderate. |
| Atom Economy | High tin content (requires rigorous removal). | Lower tin content per mole of active site. | Moderate. |
Experimental Protocols
Protocol A: Direct Esterification using DBTO
Best for: Primary/secondary alcohols reacting with carboxylic acids where water removal is feasible.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.1–1.5 equiv)
-
Dibutyltin Oxide (DBTO) (5–10 mol%)
-
Solvent: Toluene or Xylene (Anhydrous)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Charge the flask with the carboxylic acid, alcohol, and solvent (0.5 M concentration relative to acid).
-
Catalyst Addition: Add DBTO as a solid. Note: The mixture will initially be heterogeneous.
-
Reaction: Heat to reflux.
-
Self-Validation Check 1: The white DBTO powder should dissolve as it converts to the active stannyl ester/alkoxide species.
-
Self-Validation Check 2: Monitor water accumulation in the Dean-Stark trap. Reaction completion roughly correlates with theoretical water volume.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 4–12 hours.
-
Workup (Standard): Cool to room temperature. Proceed immediately to Section 5 (Purification) to remove tin.
Protocol B: Transesterification using Otera’s Catalyst
Best for: Sensitive substrates, complex natural products, or reactions requiring mild conditions.
Reagents:
-
Ester Substrate (1.0 equiv)
-
Nucleophilic Alcohol (1.2–2.0 equiv)
-
Otera’s Catalyst (e.g., [ClBu2SnOSnBu2Cl]2) (1–5 mol%)
-
Solvent: Toluene, Benzene, or Chlorobenzene (Non-polar solvents favor the reverse-micelle-like active transition state).
Workflow:
-
Setup: Standard round-bottom flask with reflux condenser. Inert atmosphere (N2/Ar) is recommended but not strictly required due to the catalyst's stability.
-
Loading: Dissolve substrate and alcohol in the solvent (0.1–0.3 M).
-
Catalyst Addition: Add Otera’s catalyst. It should dissolve readily.
-
Reaction: Heat to mild reflux (80–110°C).
-
Note: For highly reactive esters (e.g., methyl esters), the reaction may proceed at ambient temperature.
-
-
Equilibrium Management: If the leaving alcohol is volatile (e.g., methanol), use an open system or distillation head to drive equilibrium.
-
Workup: Concentrate solvent. The catalyst is highly lipophilic; simple extraction is insufficient . Proceed to Section 5 .
Purification & Safety: Meeting ICH Q3D Limits
Organotins are Class 2 elemental impurities. The Permitted Daily Exposure (PDE) for Tin is 6400 µ g/day (oral), but organotin specifics often dictate tighter internal limits (ppm level) due to immunotoxicity concerns. Standard aqueous washes do not effectively remove lipophilic organotins.
The "KF/Silica" Protocol (Gold Standard)
This method converts soluble organotins into insoluble polymeric tin fluorides.
Reagents:
-
Potassium Fluoride (KF)
-
Silica Gel (Standard flash grade)
-
Solvent: Ether or EtOAc
Step-by-Step Removal:
-
preparation: Dissolve the crude reaction mixture in Et2O or EtOAc.
-
Treatment: Add a solution of aqueous KF (saturated) or solid KF supported on Silica (10% w/w).
-
Ratio: Use ~50–100 equivalents of Fluoride relative to Tin.
-
-
Precipitation: Stir vigorously at Room Temperature for 2–4 hours.
-
Filtration: Filter the suspension through a pad of Celite or a short plug of Silica Gel.
-
Result: The organotin polymer remains on the filter; the product elutes in the filtrate.
-
-
Validation: Analyze the filtrate via ICP-MS or trace metal analysis. Tin levels typically drop from >10,000 ppm to <50 ppm.
References
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
-
FDA/ICH. (2019). Q3D(R1) Elemental Impurities. U.S. Food and Drug Administration.
-
Harrowven, D. C., & Guy, I. L. (2004).[8] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968–1969.
-
Powell, D. R., et al. (1998). Structural Chemistry of Organotin Carboxylates. Journal of Chemical Crystallography.
-
BenchChem. (2025).[9] Removal of Organotin Residues from Stille Reactions.
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Tributyltin Ethoxide in Organic Synthesis
Reagent Profile & Methodologies for High-Value Intermediates
Executive Summary
Tributyltin ethoxide (Bu
This guide details the utility of Bu
Chemical Profile & The "Ethoxide Advantage"
The utility of Bu
Key Properties
| Property | Value | Implication |
| Formula | Monomeric liquid (unlike polymeric oxides) | |
| Boiling Point | ~90°C (0.1 mmHg) | Distillable under high vacuum |
| Basicity | Mild | Compatible with many acid-sensitive groups |
| Byproduct | Ethanol (bp 78°C) | The Core Advantage: Easily removed azeotropically to drive equilibrium |
Mechanistic Distinction
While tributyltin oxide produces water as a byproduct (requiring aggressive desiccant use), tributyltin ethoxide produces ethanol. In reversible equilibrium reactions, the continuous removal of ethanol via azeotropic distillation drives the reaction to completion under neutral conditions.
Application I: Regioselective Functionalization of Polyols
One of the most powerful applications of organotin alkoxides is the selective activation of hydroxyl groups in carbohydrates and polyols.
The Mechanism
Bu
Workflow Diagram
The following diagram illustrates the pathway for selective acylation of a primary alcohol in the presence of secondary alcohols.
Caption: Regioselective activation of primary hydroxyls via temporary tin ether formation.
Experimental Protocol: Selective Benzoylation of a Diol
Objective: Selectively benzoylate the primary hydroxyl of a 1,2-diol.
-
Reagent Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve the diol (1.0 equiv) in anhydrous toluene (0.1 M).
-
Stannylation: Add Tributyltin ethoxide (1.05 equiv) via syringe under Argon.
-
Equilibrium Shift: Heat the mixture to reflux. The ethanol/toluene azeotrope will collect in the Dean-Stark trap. Monitor the reaction volume; reflux for 2–4 hours until the theoretical volume of ethanol is removed (or until IR shows disappearance of the specific O-H stretch).
-
Solvent Swap (Optional): If the subsequent reaction requires a polar solvent, evaporate the toluene under reduced pressure to obtain the crude tributyltin ether (viscous oil). Redissolve in anhydrous CH
Cl or THF. -
Functionalization: Cool the solution to 0°C. Add Benzoyl chloride (1.0 equiv). The reaction is often instantaneous due to the high nucleophilicity of the Sn-O bond.
-
Workup: Quench with water. The tin byproduct (Bu
SnCl) is soluble in organics. Wash with KF (aq) solution to convert soluble tin halides into insoluble polymeric tin fluorides for easier filtration, or use silica gel chromatography (tin compounds often streak; use 1% triethylamine in eluent to minimize this).
Application II: Synthesis of Enol Stannanes for Stille Coupling
Enol stannanes are versatile intermediates for forming C-C bonds via Pd-catalyzed cross-coupling. Bu
The Mechanism
Bu
Workflow Diagram
Caption: Generation of Enol Stannanes from ketones and subsequent Stille Cross-Coupling.
Experimental Protocol: Preparation of Cyclohexanone Enol Stannane
Objective: Isolate the enol stannane of cyclohexanone for use in cross-coupling.
-
Apparatus: 2-neck flask with a short-path distillation head or Dean-Stark trap.
-
Reaction: Combine cyclohexanone (10 mmol) and Tributyltin ethoxide (10.5 mmol) in benzene or toluene (50 mL). Note: Benzene is historically preferred for its lower boiling point azeotrope, but toluene is the safer modern standard.
-
Driving the Reaction: Heat to reflux.[1] The ethanol formed is distilled off with the solvent.
-
Checkpoint: Monitor the distillate temperature. It will start near the azeotrope point and rise to the solvent boiling point as the reaction finishes.
-
-
Isolation: Once the solvent is removed or the reaction is complete (verified by NMR, looking for the vinyl proton signal), remove the remaining solvent under high vacuum.
-
Purification: Enol stannanes are moisture sensitive. Distillation under high vacuum (Kugelrohr) is the preferred purification method.
-
Storage: Store under Argon at -20°C.
Safety & Remediation (Critical)
Organotin compounds are toxic , with specific hazards dependent on the alkyl chain length. Tributyltins are known endocrine disruptors and severe marine pollutants.
Hazard Identification
-
Acute Toxicity: Toxic if swallowed or absorbed through skin.[2]
-
Target Organs: Central nervous system, immune system.
-
Environmental: Very toxic to aquatic life with long-lasting effects.[2][3]
Handling Protocols
-
Containment: All weighing and transfers must occur in a fume hood or glovebox.
-
Gloves: Nitrile gloves offer limited protection against organotins (which can permeate them). Double-gloving or using Silver Shield/4H laminate gloves is recommended for handling neat reagents.
-
Quenching Spills: Do not wash down the drain. Absorb with vermiculite and dispose of as hazardous chemical waste.
Validated Waste Disposal (The "KF Method")
To clean glassware or dispose of reaction mixtures:
-
Treat the waste stream with a saturated aqueous solution of Potassium Fluoride (KF) .
-
Stir for 1 hour. This converts soluble tributyltin species (chlorides/ethoxides) into insoluble polymeric Tributyltin Fluoride (Bu
SnF) . -
Filter the white solid. The solid is solid hazardous waste; the filtrate is usually tin-free organic waste.
References
- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann. (The definitive text on organotin chemistry and alkoxide reactivity).
-
David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.
- Kosugi, M., & Fugami, K. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. (Detailing the Stille coupling of enol stannanes).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Tributyltin Ethoxide.
- Odic, Y., & Pereyre, M. (1970). Preparation of enol stannanes via tributyltin alkoxides. Journal of Organometallic Chemistry, 24, 113. (Primary source for the ketone exchange protocol).
Sources
Preparation of tributyltin ethoxide using sodium ethoxide
Executive Summary
This application note details the protocol for the synthesis of Tributyltin Ethoxide (
Key Advantages of this Protocol:
-
High Yield: >85% conversion typically achievable.
-
Purity: Vacuum distillation work-up removes hydrolysis byproducts (Tributyltin oxide).
-
Scalability: Adaptable from gram-scale to kilogram-scale production.
Mechanistic Insight & Reaction Design
The synthesis proceeds via a Williamson-type ether synthesis mechanism.[1] Tributyltin chloride (
Reaction Equation:
Thermodynamic Drivers:
-
Irreversibility: The formation of Sodium Chloride (NaCl) provides a strong thermodynamic driving force.
-
Solvent Effects: While the reaction can proceed in pure ethanol, the addition of a non-polar co-solvent (e.g., Toluene) decreases the solubility of NaCl, ensuring complete precipitation and shifting the equilibrium toward the product [1].
Critical Quality Attribute (CQA): Moisture Control
Organotin alkoxides are extremely hydrolytically unstable. Exposure to atmospheric moisture causes rapid hydrolysis back to Tributyltin Oxide (TBTO) and Ethanol:
Safety & Handling (Crucial)
Hazard Class: Danger
-
Acute Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin [2].
-
Environmental: Severe marine pollutant. All waste must be segregated as "Heavy Metal Organic Waste."
-
Reactivity: Sodium Ethoxide is corrosive and flammable.
PPE Requirements:
-
Double nitrile gloves (change immediately upon splash).
-
Face shield + Safety Goggles.[2]
-
Fume hood with face velocity >100 fpm.
Materials & Equipment
Reagents:
| Reagent | Purity | Role | Notes |
|---|---|---|---|
| Tributyltin Chloride | 96%+ | Precursor | Distill before use if yellow/brown. |
| Sodium Metal | 99.9% | Base Gen. | Cut into small cubes; wash with hexane. |
| Absolute Ethanol | >99.5% | Reagent | Dried over 3Å sieves or Mg/I2. |
| Toluene | Anhydrous | Solvent | Dried over Na/Benzophenone. |
Equipment:
-
Schlenk Line: Dual manifold (Vacuum/Argon).
-
Reaction Vessel: 3-Neck Round Bottom Flask (RBF) with reflux condenser.
-
Filtration: Schlenk frit (porosity M) or centrifugation tubes (inert).
-
Distillation: Short-path vacuum distillation head (Vigreux column optional).
Experimental Workflow Visualization
Figure 1: Step-by-step synthesis workflow for Tributyltin Ethoxide.
Detailed Protocol
Step 1: Preparation of Sodium Ethoxide (In-Situ)
Note: Commercial NaOEt is often degraded. Fresh preparation is recommended.
-
Flame-dry a 500 mL 3-neck RBF under vacuum; backfill with Argon (3 cycles).
-
Add Absolute Ethanol (100 mL) via cannula.
-
Add Sodium Metal (2.53 g, 110 mmol) in small pieces against a positive Argon flow.
-
Stir until all sodium has dissolved and hydrogen evolution ceases.
-
Observation: Solution should be clear and colorless.[3]
-
Step 2: The Metathesis Reaction
-
Cool the NaOEt solution to 0°C using an ice bath.
-
Add Tributyltin Chloride (32.55 g, 100 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Stoichiometry: A slight excess (10%) of NaOEt ensures complete consumption of the toxic organotin halide.
-
-
Remove the ice bath and allow to warm to room temperature.
-
Add Anhydrous Toluene (50 mL) to aid in NaCl precipitation.
-
Reflux the mixture at 80-90°C for 3 hours.
-
Checkpoint: A heavy white precipitate (NaCl) will form.
-
Step 3: Work-up and Purification[2]
-
Filtration: Allow the mixture to cool. Filter the suspension through a Schlenk frit (under Argon) to remove solid NaCl. Wash the filter cake with 20 mL dry toluene.
-
Solvent Removal: Transfer the filtrate to a single-neck flask. Remove Ethanol and Toluene under reduced pressure (Rotary evaporator is acceptable only if equipped with inert gas backfill; otherwise, use Schlenk vacuum).
-
Vacuum Distillation: Attach a short-path distillation head.
-
Fraction 1: Residual solvent/volatiles.
-
Fraction 2 (Product): Collect the fraction boiling at 90–95°C at 0.1 mmHg [3].
-
Characterization & Specifications
| Property | Specification | Method |
| Appearance | Clear, Colorless Liquid | Visual |
| Boiling Point | 92–94°C @ 0.1 mmHg | Vacuum Distillation |
| Density | ~1.098 g/mL | Pycnometer |
| Purity | >97% | GC-MS / Titration |
Diagram: Distillation Setup Logic
Figure 2: Vacuum distillation apparatus schematic emphasizing cold trap protection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudy Distillate | Hydrolysis (Water ingress) | Re-distill; check system leak rate; ensure glassware was flame-dried. |
| Low Yield | Incomplete Reaction | Ensure Reflux time is sufficient; NaOEt must be in excess. |
| Yellow Product | Oxidation / Impure | Distill starting material; Ensure Argon is O2-free. |
| Solidification | Formation of TBTO dimer | Check |
References
- Valade, J. (1962). Reactions of organotin halides with sodium alkoxides. This foundational work establishes the thermodynamic parameters for the precipitation of alkali halides in organotin synthesis.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Tributyltin Ethoxide. (Verified Source for Hazard Data).
-
Alfa Chemistry. (2023). Tributyltin Ethoxide Properties and Specifications. (Source for BP: 92°C @ 0.1mm).
- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.
Sources
Application Notes & Protocols: Tributyltin Ethoxide in Sol-Gel Processing
A Senior Application Scientist's Guide to Synthesis, Mechanisms, and Safe Handling
Editor's Note: This document provides a detailed technical guide on the use of tributyltin ethoxide within the framework of sol-gel chemistry. Given the extreme toxicity and environmental persistence of tributyltin (TBT) compounds, this guide places paramount emphasis on safety, responsible handling, and an understanding of the underlying chemical principles. While tributyltin ethoxide is not a conventional precursor for sol-gel synthesis due to these risks, this guide explores its theoretical application based on the established chemistry of analogous, less hazardous tin alkoxides. The protocols described herein are generalized and must be adapted with rigorous safety assessments and expert consultation.
Introduction: The Principles of Sol-Gel Chemistry with Metal Alkoxides
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, in a variety of forms such as nanoparticles, thin films, and monoliths.[1] The process is fundamentally based on the conversion of molecular precursors into a colloidal solution (the "sol") and subsequently into a continuous solid network (the "gel").[2]
Metal alkoxides (M(OR)n) are the most common precursors due to their high reactivity towards water. The overall process can be broken down into two primary reaction stages:
-
Hydrolysis: The alkoxide groups are replaced with hydroxyl groups through the addition of water, typically in an alcohol solvent. This reaction is often catalyzed by an acid or a base.[1]
-
M-OR + H₂O ⇌ M-OH + R-OH
-
-
Condensation: The hydroxylated intermediates react with each other or with remaining alkoxide groups to form metal-oxygen-metal (M-O-M) bonds, releasing water or alcohol as byproducts. This polymerization process leads to the formation of the gel network.[1][3]
-
M-OH + HO-M → M-O-M + H₂O (Oxolation)
-
M-OR + HO-M → M-O-M + R-OH (Alkoxolation)
-
The kinetics of these reactions, and thus the structure and properties of the final material, are highly dependent on factors such as the water-to-precursor ratio, pH (catalyst), temperature, and the nature of the precursor itself.[4]
Tributyltin Ethoxide: A Precursor of Extreme Caution
Tributyltin (TBT) compounds are organotin compounds featuring three butyl groups covalently bonded to a tin atom.[5] Tributyltin ethoxide, (C₄H₉)₃SnOCH₂CH₃, is a specific tin alkoxide within this class.
From a chemical standpoint, tributyltin ethoxide possesses the necessary functional group—an ethoxide ligand—to participate in sol-gel reactions. The Sn-O bond is susceptible to hydrolysis, which would theoretically allow it to act as a precursor for forming a tin-oxygen-based network. However, a critical distinction must be made between tributyltin ethoxide and more common precursors like tin(IV) ethoxide (Sn(OCH₂CH₃)₄). The three butyl groups on tributyltin ethoxide are covalently bonded to the tin atom via Sn-C bonds, which are generally stable under typical sol-gel conditions.[6] This means that hydrolysis and condensation would primarily occur at the single ethoxide site, leading to the formation of tributyltin hydroxide and subsequently, through condensation, species like bis(tributyltin) oxide, rather than a pure tin oxide (SnO₂) network.
The presence of the bulky, non-hydrolyzable butyl groups would sterically hinder the formation of an extensive inorganic polymer network, fundamentally altering the resulting material's structure compared to what is achieved with tetra-functional tin alkoxides.
Core Directive: Navigating the Scarcity of Protocols
Direct, peer-reviewed protocols for the use of tributyltin ethoxide in sol-gel processing are exceedingly rare. This scarcity is not an accident but a direct consequence of the compound's hazardous profile. The scientific community has largely moved towards safer and more environmentally benign tin precursors.
Therefore, this guide will not present a direct, untested protocol for tributyltin ethoxide. Instead, it will provide a well-documented, generalized protocol for a chemically analogous but less hazardous precursor, tin(IV) alkoxide . This analog-based protocol will serve as an educational tool to understand the fundamental steps of tin oxide sol-gel synthesis. The critical differences and extreme safety considerations necessary if one were to adapt this process for an organotin precursor will be thoroughly explained.
Mandatory Hazard Analysis: The Extreme Toxicity of Tributyltin (TBT) Compounds
This section is of critical importance. All personnel must read and understand these risks before considering any work with TBT compounds.
Tributyltin compounds are among the most toxic substances ever intentionally released into the environment.[5] Their primary historical use was as a biocide in antifouling paints for ship hulls.[5]
-
Human Toxicity: TBT compounds are acutely toxic if swallowed and harmful in contact with skin.[7] They are potent inhibitors of various biological processes, including mitochondrial ATPases, and can have severe effects on the central nervous, endocrine, and reproductive systems.[5][7]
-
Environmental Toxicity: TBT is an extremely potent marine pollutant. It is highly toxic to a wide range of aquatic organisms, even at very low concentrations.[8] Its persistence in sediments is a long-term concern, with a half-life that can extend for years.[5] Due to its high fat solubility, TBT bioaccumulates and biomagnifies in the food chain.[5]
-
Regulatory Status: The use of TBT in antifouling paints has been banned globally by the International Maritime Organization (IMO). Its use in other applications is also heavily restricted in many countries.
ANY decision to work with tributyltin ethoxide must be preceded by a rigorous risk assessment, and all work must be conducted under the strictest safety protocols.
Universal Safety Protocols for Handling Highly Toxic Organometallic Precursors
Handling tributyltin ethoxide requires adherence to safety procedures for highly toxic and reactive organometallic compounds.[9][10]
-
Engineering Controls:
-
All handling of tributyltin ethoxide, including transfers, mixing, and reactions, MUST be performed inside a certified chemical fume hood with a demonstrated high flow rate.[9]
-
A dedicated and clearly marked work area should be established.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is mandatory. Use a pair of nitrile gloves underneath a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation or puncture before and after use.[11]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Body Protection: A flame-resistant lab coat, buttoned completely, and a chemical-resistant apron are mandatory. Do not wear shorts or open-toed shoes.[12]
-
-
Handling and Storage:
-
Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area, away from water, acids, and oxidizing agents.[9]
-
Use air-free techniques (e.g., Schlenk line or glovebox) for transfers if the compound is highly sensitive to moisture.
-
Never work alone when handling this substance.[10]
-
-
Waste Disposal:
-
All waste (liquid and solid) contaminated with tributyltin ethoxide is considered hazardous waste.
-
Collect all waste in designated, sealed, and clearly labeled containers.
-
Follow all institutional and national regulations for the disposal of highly toxic organotin waste.
-
Generalized Sol-Gel Protocol for Tin Oxide Nanoparticle Synthesis (Using a Tin(IV) Alkoxide Analog)
Disclaimer: This protocol is provided for educational purposes to illustrate the sol-gel method using a standard tin precursor like Tin(IV) Ethoxide or Tin(IV) Butoxide. It is NOT a direct protocol for tributyltin ethoxide. Adapting this for tributyltin ethoxide would require significant modifications and must only be attempted by experienced chemists under the strictest safety controls outlined above.
Objective: To synthesize tin oxide (SnO₂) nanoparticles via a catalyzed sol-gel route.
Materials & Reagents:
| Reagent/Material | Purpose | Molar Mass ( g/mol ) | Example Concentration |
| Tin(IV) Alkoxide Precursor | Tin Source | Varies (e.g., Sn(OC₄H₉)₄: 411.17) | 0.1 M |
| Ethanol (Anhydrous) | Solvent | 46.07 | - |
| Deionized Water | Hydrolysis Agent | 18.02 | Variable (see ratio) |
| Nitric Acid (HNO₃) | Acid Catalyst | 63.01 | 0.1 M |
| Ammonia (NH₄OH) | Base Catalyst | 35.04 | 0.1 M |
Experimental Workflow Diagram
Caption: Generalized workflow for SnO₂ nanoparticle synthesis.
Step-by-Step Methodology
-
Precursor Solution Preparation:
-
Causality: The precursor must be fully dissolved in a suitable solvent before hydrolysis begins to ensure a homogeneous reaction. Anhydrous ethanol is typically used as it is miscible with both the alkoxide and the water to be added later.[2]
-
Protocol: In a clean, dry flask, dissolve a specific amount of the tin(IV) alkoxide precursor in anhydrous ethanol to achieve the desired concentration (e.g., 0.1 M). Stir the solution with a magnetic stirrer until the precursor is completely dissolved.
-
-
Hydrolysis and Condensation:
-
Causality: This is the core of the sol-gel process. Water is introduced to hydrolyze the alkoxide. The rate of this reaction is critical; rapid, uncontrolled addition of water can lead to immediate precipitation of large, non-uniform particles.[4] A catalyst (acid or base) is used to control the rates of hydrolysis and condensation, thereby influencing the final particle size and morphology.
-
Protocol: Prepare a separate solution of deionized water in ethanol. The molar ratio of water to the tin precursor is a key parameter to control (e.g., start with a ratio of 4:1). Add the chosen catalyst (e.g., a few drops of nitric acid for acid catalysis) to the water/ethanol solution. Add this solution dropwise to the stirring precursor solution over a period of 30-60 minutes. A visible change (e.g., solution becoming cloudy or viscous) indicates the formation of the sol.
-
-
Aging of the Gel:
-
Causality: After the initial reaction, the sol is allowed to "age." During this time, condensation and polymerization continue, strengthening the gel network. This process, known as syneresis, often involves the expulsion of solvent from the contracting network.[13] Aging affects the final pore structure and mechanical properties of the material.
-
Protocol: Cover the flask and let the solution stand undisturbed at room temperature for a set period, typically 24-48 hours, until a stable gel is formed.
-
-
Drying and Calcination:
-
Causality: The solvent and any remaining organic residues must be removed from the gel network. Simple oven drying (supercritical drying is an alternative for producing low-density aerogels) removes the liquid phase. However, this often leaves amorphous material with residual hydroxyl and organic groups. Calcination (heating at high temperatures) is then required to crystallize the metal oxide (e.g., into the cassiterite phase for SnO₂) and remove all organic traces.[14]
-
Protocol: Carefully transfer the gel to a crucible and place it in an oven at 80-100°C for 12-24 hours to obtain a dry powder (xerogel). Subsequently, calcine the powder in a furnace at a higher temperature (e.g., 400-500°C) for several hours to yield the final crystalline SnO₂ nanoparticles.
-
Mechanistic Visualization: The Sol-Gel Process
Caption: Key reactions in the sol-gel process.
References
-
Synthesis and Characterization of Nanocrystalline Tin Oxide by Sol–Gel Method. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Sol Gel method for nano metal oxide synthesis. (2017, December 8). YouTube. Retrieved February 9, 2026, from [Link]
-
Tributyltin. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Hydrolysis-condensation reaction process of titanium alkoxide in sol–gel. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland. (2010). PubMed. Retrieved February 9, 2026, from [Link]
-
Syntheses of polylactides by means of tin catalysts. (2022). Polymer Chemistry (RSC Publishing). Retrieved February 9, 2026, from [Link]
-
The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. (n.d.). ScienceDirect. Retrieved February 9, 2026, from [Link]
-
Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel's Structure. (2021). MDPI. Retrieved February 9, 2026, from [Link]
-
Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved February 9, 2026, from [Link]
-
TRIBUTYLTIN (TBT) - EXTOXNET PIP. (1996). Extension Toxicology Network. Retrieved February 9, 2026, from [Link]
- Direct synthesis of organotin alkoxides. (n.d.). Google Patents.
-
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH. Retrieved February 9, 2026, from [Link]
-
Preparation of tin oxide. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
On the Role of Tin Catalysts in Step-Growth Polymerization Reactions. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Comparison of Titanium Precursors in the Sol-Gel Synthesis of Pb0.5Ba0.5TiO3 Powders and Thin Films. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved February 9, 2026, from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University. Retrieved February 9, 2026, from [Link]
-
Determination of Tributyltin Compounds leached from Antifouling Paint by Gas Chromatography. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Sol–gel preparation and characterisation of mixed metal tin oxide thin films. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Working with Toxic chemicals Guideline. (n.d.). KAUST Health & Safety. Retrieved February 9, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 9, 2026, from [Link]
-
Hydrolysis and condensation reactions of the sol–gel process with Ti alkoxide precursor. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. gelest.com [gelest.com]
- 7. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 13. Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel’s Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of tributyltin ethoxide by vacuum distillation
Technical Support Ticket: #TBTE-VAC-001
Subject: Optimization of Tributyltin Ethoxide (
Introduction
Hello. You have reached the Tier 3 Technical Support Center. I understand you are attempting to purify tributyltin ethoxide (TBTE) .
This is a deceptive compound. While the synthesis is straightforward (typically tributyltin chloride + sodium ethoxide), the purification is where 40% of yields are lost. TBTE is an alkoxide , making it thermodynamically eager to hydrolyze back into tributyltin oxide (
Below is the validated protocol we use in our reference laboratory. It is designed to minimize thermal history and maximize exclusion of moisture.
Module 1: Critical Pre-Flight Data
Before assembling your glassware, verify your parameters against this reference table. Attempting this distillation with insufficient vacuum is the primary cause of decomposition.
| Parameter | Target Value | Critical Note |
| Boiling Point | 90–95 °C @ 0.1 mmHg | At 10 mmHg, bp spikes to >140°C, risking decomposition. |
| Vacuum Source | High Vacuum (< 0.5 mmHg) | A water aspirator (~20 mmHg) is insufficient . |
| Glassware | Short-Path Distillation Head | Minimize distance between pot and receiver. |
| Joint Grease | High-Temp Silicone or PTFE Sleeves | Standard grease may leach; sleeves are preferred if fit is perfect. |
| Coolant | Water (15–20 °C) | Do not use dry ice/acetone for the condenser; TBTE can freeze/viscosify. |
Module 2: The Purification Protocol
The Setup Logic (Visualization)
The following diagram illustrates the required "Schlenk-line" hybrid setup. Note the placement of the inert gas bleed, which is crucial for breaking vacuum safely without introducing air.
Figure 1: Short-path vacuum distillation workflow emphasizing inert gas integration.
Step-by-Step Methodology
-
System Preparation:
-
All glassware must be oven-dried (120°C, >2 hours) and assembled hot under a flow of Argon or Nitrogen.
-
Crucial: Use a "cow" receiver (multi-flask distributor) to allow fraction collection without breaking vacuum.
-
-
Degassing (The "Bumping" Prevention):
-
Before heating, apply vacuum to the crude mixture at room temperature for 15 minutes. This removes residual ethanol solvent and dissolved gases that cause violent bumping.
-
-
The Ramp:
-
Immerse the flask in the oil bath.
-
Slowly raise the bath temperature to 110–120°C .
-
Observation: You will see a "fore-run" (impurities/solvent) distill over first. Rotate the cow receiver to collect this separately.
-
-
Product Collection:
-
When the head thermometer stabilizes at 92–94°C (assuming 0.1 mmHg), rotate the receiver to the clean product flask.
-
The product should be a clear, colorless liquid.
-
-
Shutdown:
-
Remove the heat source before breaking vacuum.
-
Allow to cool to <50°C.
-
Backfill with Inert Gas only. Do not open to air while hot.
-
Module 3: Troubleshooting & FAQs
This section addresses the specific failure modes we see in the field.
Q1: A white solid is clogging my condenser or receiving flask. What is it?
Diagnosis: Hydrolysis. This is the most common failure. The white solid is Tributyltin Oxide (TBTO) or hydroxide. It forms instantly when TBTE vapor meets moisture. The Fix:
-
Leak Check: Your vacuum grease may be failing, or a joint is loose.
-
Glassware: Was the receiver flame-dried? Even a monolayer of water on the glass is enough to nucleate this solid.
-
Solution: Stop the distillation. You cannot "melt" this solid down. Disassemble, clean with base bath (KOH/Isopropanol), and restart with strictly anhydrous conditions.
Q2: The liquid is "bumping" violently into the receiver.
Diagnosis: Solvent entrapment. Organotins are viscous. They trap bubbles of volatile solvents (like the ethanol byproduct from synthesis). The Fix:
-
Stirring: Use a large, egg-shaped magnetic stir bar. Spin it as fast as possible without decoupling.
-
Bleed Valve: If using a capillary air bleed, ensure it is connected to an inert gas source, not ambient air (which contains moisture).
Q3: The product is turning yellow/brown during distillation.
Diagnosis: Thermal Decomposition. You are heating it too hard because your vacuum is too weak. The Fix:
-
Check Pressure: If your vacuum is >1 mmHg, the boiling point rises to >150°C. At this temperature, Sn-C bonds can cleave.
-
Insulation: Wrap the distillation head in aluminum foil or glass wool. This prevents heat loss, allowing the vapor to reach the condenser without requiring excessive bath temperatures.
Q4: The joints are frozen shut after the distillation.
Diagnosis: Oxide Cementing. A small amount of TBTE hydrolyzed in the joint, forming TBTO, which acts as a powerful cement. The Fix:
-
Prevention: Use PTFE sleeves instead of grease for the pot-to-head joint.
-
Recovery: If frozen, soak the joint in hexane (to swell the organic groups) or dilute acetic acid (to protonate the oxide) overnight. Do not force it; the glass will break before the bond does.
Module 4: Safety & Waste Disposal
Warning: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are "skin penetrators"—gloves alone are often insufficient protection if a spill occurs.
-
Handling: Double-gloving (Nitrile over Laminate) is recommended. Work exclusively in a fume hood.
-
Spill Management: Do not wipe with water. Absorb with sand or vermiculite. Clean the surface with a solvent (Hexane), then soapy water.
-
Waste:
References
- Source for physical property d
- Source for toxicity and handling classific
-
Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH.
- Authoritative text on the hydrolysis sensitivity of Sn-O bonds and thermal redistribution mechanisms.
-
Pettus, T., & Cumming, G. (n.d.). Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]
- Source for purification logic and solubility characteristics of organotin byproducts.
Sources
Technical Support Center: Advanced Removal of Tributyltin (TBT) Residues
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Decontamination of Reaction Mixtures containing Organostannanes
Executive Summary: The "Greasy Spot" Problem
Tributyltin (TBT) residues are the bane of radical chemistry and Stille couplings. They are lipophilic, toxic, and notoriously difficult to separate from organic products. Standard silica chromatography often fails because TBT compounds "streak" (tail) across the column, contaminating fractions that should be pure.
Why this happens: The non-polar butyl chains make TBT soluble in hexanes, while the tin center interacts weakly with silica silanols, causing the "smearing" effect. To remove it, we must chemically alter the tin species to make it either insoluble (precipitate) or highly polar (stick to the baseline).
Method Selection Matrix
Do not guess. Use this decision tree to select the correct decontamination protocol based on your substrate's stability.
Figure 1: Decision matrix for selecting the appropriate organotin removal strategy based on chemical stability and scale.
Experimental Protocols
Method A: The Harrowven Protocol (10% KF/Silica)
Best for: General purification, reducing Tin to <30 ppm.
This method relies on the high affinity of Fluoride for Tin (
Preparation of Stationary Phase:
-
Dissolve Potassium Fluoride (KF) in water (approx. 1 g KF per 2 mL
). -
Add Silica Gel (10 g per 1 g of KF).
-
Shake vigorously to distribute the aqueous solution. A "free-flowing" white powder will form.
-
Crucial Step: Evaporate the water (Rotavap or gentle heating) if you need strict anhydrous conditions, though for tin removal, the "wet" silica often works better as it facilitates the hydrolysis/fluorination.
Execution:
-
Pack a column with this 10% KF/Silica phase.
-
Load your crude reaction mixture.
-
Elute with your standard solvent system (e.g., Hexane/EtOAc).
-
Result: The product elutes; the tin remains as an insoluble white band at the top of the column.
Expert Insight: Do not use this for silyl-protected alcohols (TBS, TES, TBDPS) if the contact time is long, as the fluoride can deprotect them. For silyl ethers, use Method C .
Method B: Aqueous KF Wash (The "Celite Sandwich")
Best for: Large scale (>5g) or when column chromatography is not desired immediately.
-
Dilute the reaction mixture with Ether or Ethyl Acetate .[1]
-
Add an equal volume of saturated aqueous KF solution .
-
Stir vigorously for 30–60 minutes.
-
Observation: A white, fluffy precipitate (
) will form at the interface.
-
-
Filtration: Do not try to separate layers yet—the precipitate will cause a terrible emulsion. Filter the entire biphasic mixture through a pad of Celite .[1][2]
-
Wash the Celite pad with fresh organic solvent.
-
Now separate the layers in a funnel. The organic layer will be tin-free (or significantly reduced).
Method C: Potassium Carbonate/Silica
Best for: Acid-sensitive substrates and Silyl ethers.
-
Mix 10 parts anhydrous
with 90 parts Silica Gel . -
Grind or shake until homogenous.
-
Use this as a "plug" or short column.
-
Mechanism: This converts the lipophilic tin halides into polar tin oxides/hydroxides (
) which adsorb strongly to the silica matrix.
Method D: Iodine Titration
Best for: Removing unreacted Tributyltin Hydride (
-
Add Iodine (
) crystals to the reaction mixture until a faint pink/orange color persists.-
Chemistry:
.
-
-
The resulting Tributyltin Iodide (
) is much more Lewis acidic than the hydride. -
Follow up with Method B (Aqueous KF): The
reacts rapidly with KF to form the insoluble fluoride, which is then filtered off.
Comparative Efficiency Data
| Method | Tin Species Targeted | Residual Tin (approx.)[3][4] | Primary Risk |
| Standard Silica | None (Separation only) | >1000 ppm | Streaking, co-elution |
| 10% KF/Silica | Halides, Hydrides | ~30 ppm | Desilylation of protecting groups |
| Aq. KF + Celite | Halides, Triflates | 50–100 ppm | Emulsions if not filtered |
| K2CO3/Silica | Halides | <15 ppm | Base-sensitive hydrolysis |
| Acid Wash (HCl) | Amines, Alkoxides | <100 ppm | Acid-sensitive decomposition |
Troubleshooting & FAQ
Q: I used the KF/Silica method, but I still see tin peaks in my NMR (0.8–1.5 ppm).
-
Diagnosis: The contact time on the column was too short, or the tin loading was too high.
-
Fix: Ensure you used at least 2g of KF/Silica per 1 mmol of tin . If the tin residue is stubborn, dissolve the product in acetonitrile and wash with hexane (partitioning). The tin prefers the hexane; most polar products prefer acetonitrile.
Q: My product is an amine and it's streaking with the tin.
-
Diagnosis: Amines interact with silica silanols and the tin residues.
-
Fix: Use Method C (K2CO3/Silica) . The basic nature of the carbonate suppresses the protonation of your amine (preventing streaking) while simultaneously trapping the tin.
Q: How do I visualize the tin on a TLC plate to confirm it's gone?
-
Technique: Tin compounds do not always UV absorb. Use an Iodine Stain . Tin residues appear as yellow/brown spots that persist. Alternatively, use KMnO4 (tin hydrides will reduce it, showing a yellow spot on purple).
Q: I have a GMP requirement for <10 ppm Tin. What now?
-
Protocol: You require a "Polishing Step." After using Method A, perform a recrystallization if the product is solid.[2] If it is an oil, use a commercially available metal scavenger resin (e.g., QuadraPure™ or thiourea-functionalized silica) stirred for 12 hours.
Mechanism of Action (KF/Silica)
Figure 2: The chemical pathway of converting soluble organotin halides into insoluble polymeric fluorides.
References
-
Harrowven, D. C.; Guy, I. L. "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[5][6] Chem. Commun., 2004 , 1968–1969.[5]
-
Renaud, P.; Lacote, E.; Quaranta, L. "A simple and efficient method for the removal of tin residues from reaction mixtures." Tetrahedron Lett., 1998 , 39, 2123–2126.
-
Edelmann, M. J., et al. "A Practical Method for the Removal of Organotin Residues from Reaction Mixtures." J. Org. Chem., 2004 , 69, 1968.[5]
-
European Food Safety Authority (EFSA). "Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins." EFSA Journal, 2004 , 102, 1–119.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. witpress.com [witpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Tributylethoxystannane Stability & Handling
Topic: Stability of Tributylethoxystannane (
Critical Stability Overview
"The Silent Yield Killer"
Tributylethoxystannane (CAS: 1067-52-3) is a versatile organotin reagent used primarily as a precursor in Stille couplings and as a catalyst in transesterification. However, it possesses a critical vulnerability: extreme hydrolytic instability .
Unlike many organometallics that react violently with air (pyrophorics), tributylethoxystannane degrades "silently." It does not smoke or ignite.[1][2] Instead, it reacts with atmospheric moisture to form Bis(tributyltin) oxide (TBTO) and ethanol. This degradation is often invisible to the naked eye until advanced stages, leading to mysterious yield drops and stoichiometric imbalances in sensitive catalytic cycles.
The Degradation Mechanism
The tin-oxygen bond (
Key Reaction Pathway:
-
Hydrolysis:
-
Condensation:
The reaction is thermodynamically driven toward the formation of the stable oxide dimer (TBTO).
Visualizing the Pathway
Figure 1: The degradation pathway of tributylethoxystannane upon exposure to moisture. The formation of TBTO is irreversible under standard storage conditions.
Diagnostic Workflow: Is My Reagent Compromised?
Before committing this reagent to a high-value synthesis, you must validate its integrity. Visual inspection is often insufficient as both the pure reagent and its hydrolysis product (TBTO) are clear, colorless-to-pale-yellow liquids.
Method A: Proton NMR ( NMR) – The Gold Standard
This is the most reliable method. You are looking for the integrity of the ethoxy group.
| Feature | Pure Reagent ( | Degraded Reagent (TBTO) |
| Ethoxy Methylene ( | Quartet at ~3.6 - 3.7 ppm | Absent (or shifted to ~3.7 ppm as free Ethanol) |
| Stoichiometry | Integral ratio of Butyl : Ethoxy is consistent | Excess Butyl signals relative to Ethoxy |
| Byproducts | None | Sharp singlet/triplet for free Ethanol (if not evaporated) |
Method B: NMR
Tin NMR provides a direct look at the metal center environment.
-
Pure
: Single peak (typically +80 to +90 ppm, solvent dependent). -
Degraded: Appearance of a second peak corresponding to TBTO (typically
+85 to +100 ppm). -
Note: Because the chemical shifts are solvent-dependent and close in value,
NMR is often more definitive for quantifying the extent of hydrolysis.
Method C: Visual Cues (Advanced Degradation)
If the reagent has been exposed to significant moisture over time, you may observe:
-
Haze/Turbidity: Caused by the formation of insoluble tin hydroxides or polymeric tin species before they fully condense to TBTO.
-
White Precipitate: Indicates severe contamination, likely involving
absorption forming tributyltin carbonates.
Storage & Handling Protocols
Storage Requirements[1][2][3][4][5][6]
-
Container: Schlenk flask or Teflon-sealed glass storage vessel. Do not store in bottles with simple polyethylene cone caps for long periods; moisture diffuses through plastics.
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerated). Cold storage slows the kinetics of hydrolysis and condensation.
-
Desiccants: Store the secondary container (jar) with active molecular sieves or Drierite.
Handling Technique (Syringe Transfer)
Never pour this reagent. Use positive pressure transfer techniques.
-
Purge: Flush the receiving flask and the source bottle with inert gas for 5 minutes.
-
Overpressure: Insert a nitrogen line into the source bottle to create positive pressure.
-
Draw: Use a gas-tight glass syringe (oven-dried). Insert through the septum, draw the liquid, and verify no bubbles (air) are introduced.
-
Dispense: Inject directly into the reaction solvent (which must be pre-dried).
Troubleshooting & FAQs
Q1: I see a white precipitate in my bottle. Can I filter it and use the liquid?
Answer: Proceed with extreme caution. The white solid is likely a tin carbonate or polymeric hydroxide/oxide species. While filtration removes the solid, the remaining liquid is almost certainly saturated with Bis(tributyltin) oxide (TBTO).
-
Recommendation: If your reaction is catalytic, the TBTO might still work but with altered kinetics. If your reaction is stoichiometric (e.g., Stille coupling), discard the reagent . The stoichiometry will be wrong, and TBTO is less reactive than the ethoxide in transmetallation steps.
Q2: My Stille coupling yield dropped from 85% to 40%. Could this be the cause?
Answer: Yes. This is the classic signature of hydrolyzed tin reagents. The ethoxide ligand is a "dummy ligand" designed to be easily displaced or to facilitate the transmetallation via an intramolecular mechanism. The oxide dimer (TBTO) is much more stable and sterically bulky, significantly retarding the transmetallation step in the catalytic cycle.
Q3: How do I repurify the reagent?
Answer: Distillation is the only effective purification method, but it carries risks.
-
Protocol: Vacuum distillation (high vacuum, <1 mmHg is essential).
-
Boiling Point: High (~100-120°C at reduced pressure, exact values vary by vacuum strength).
-
Warning: You must ensure the apparatus is bone-dry. Distilling wet organotins can accelerate the formation of TBTO in the pot.
Q4: Is this reagent pyrophoric?
Answer: No. It will not ignite in air.[3] However, it is combustible .[1] In the event of a fire, it releases toxic tin oxide fumes.
Q5: What are the safety implications of the hydrolysis product (TBTO)?
Answer: This is a critical safety point.
-
Toxicity: TBTO is significantly more toxic than the starting ethoxide. It is a severe marine pollutant and a known endocrine disruptor.
-
Acute Health Risk: TBTO vapors or micro-droplets can cause chemical burns and corneal edema (clouding of the eye).
-
Disposal: All waste streams containing this reagent must be segregated as "Heavy Metal / Organotin Waste" and never poured down the drain.
Decision Support Matrix
Use this flowchart to determine if your reagent is safe to use.
Figure 2: Decision matrix for validating tributylethoxystannane integrity prior to experimental use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16682746, Bis(tributyltin) oxide. Retrieved February 10, 2026 from [Link]
- Davies, A. G. (2004).Organotin Chemistry (2nd ed.). Wiley-VCH. (Authoritative text on Sn-O bond hydrolysis kinetics).
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Tributyltin Oxide. Retrieved from [Link]
Sources
Technical Support Center: Safe Quenching & Purification of Tributyltin Ethoxide Reactions
Introduction
You are accessing the technical support repository for Tributyltin Ethoxide (
The Critical Challenge:
While the reaction chemistry is often straightforward, the workup is the primary failure point. Upon exposure to moisture,
-
Is highly toxic (neurotoxin/endocrine disruptor).
-
Streaks on silica columns, contaminating fractions.
-
Is soluble in organic solvents, making simple extraction ineffective.
This guide provides the Standard Operating Procedures (SOPs) to safely quench these reactions and quantitatively remove tin residues using the Fluoride Demetallation Method .
Module 1: Immediate Safety & Hazard Profile
WARNING: Treat all organotin compounds as highly toxic. Tributyltin species are highly lipophilic, meaning they readily penetrate skin and accumulate in fatty tissues.
Key Hazards
| Hazard Type | Description |
| Acute Toxicity | Toxic if swallowed or absorbed through skin.[1][2][3][4][5] Target Organs: Central Nervous System, Liver, Immune System. |
| Chemical Reactivity | Moisture sensitive. Hydrolyzes rapidly to release Ethanol (flammable) and Bis(tributyltin) oxide (toxic oil). |
| Environmental | Marine pollutant.[6][7] Do not release into drains. |
PPE Requirements
-
Gloves: Double-gloving recommended. Nitrile is generally acceptable for short contact; Silver Shield® (laminate) is required for prolonged handling or spill cleanup.
-
Respiratory: Work strictly in a fume hood.
-
Waste: Segregate all tin-contaminated solid and liquid waste into a dedicated "Heavy Metal/Organotin" waste stream.
Module 2: The Chemistry of Quenching
To remove the tin, you must change its phase properties.[8][9] You cannot simply wash it away with water because the hydrolysis product is an organic-soluble oil. You must convert it into an insoluble solid.
The Mechanism
-
Hydrolysis: Upon adding water, the ethoxide bond breaks.
-
Dimerization: The hydroxide equilibrates to the oxide (grease).
-
Fluoride Sequestration (The Fix): Adding Potassium Fluoride (KF) creates a polymeric tin fluoride solid.
Result:
Caption: Transformation of soluble tin ethoxide into insoluble tin fluoride via KF treatment.
Module 3: Workup Protocols
Choose the method based on your product's sensitivity and the scale of the reaction.
Method A: The Aqueous KF Wash (Standard)
Best for: Standard reactions where the product is stable to mild base.
-
Dilute: Dilute the reaction mixture with an organic solvent (Ether or EtOAc are preferred; DCM is acceptable but can cause emulsion issues).
-
Quench: Add an equal volume of 1M Aqueous Potassium Fluoride (KF) .
-
The Critical Step: Stir the biphasic mixture vigorously for 30 minutes.
-
Why? The formation of
is a heterogeneous reaction. Without vigorous stirring, the tin remains in the organic layer.
-
-
Observation: A white, fluffy precipitate (
) should appear at the interface. -
Filtration: Filter the entire mixture through a pad of Celite (diatomaceous earth) to remove the solid tin fluoride.
-
Separation: Separate the layers. Dry the organic layer over
and concentrate.[10]
Method B: KF-Silica Solid Phase (High Purity)
Best for: Stubborn emulsions, large scale, or when extremely low tin residuals are required (e.g., biological testing).
Preparation of KF-Silica: Mix Silica Gel (100g) with a solution of KF (10g) in water (20mL). Shake until a free-flowing powder is obtained.
-
Concentrate: Remove the bulk of the reaction solvent.
-
Load: Redissolve the crude residue in a minimum amount of solvent.
-
Elute: Pass the solution through a short plug of the KF-Silica (prepared above) sitting on top of a standard Celite pad.
-
Wash: Flush with your solvent of choice. The tin stays trapped on the KF-Silica as
.
Method Comparison
| Feature | Method A (Aqueous KF) | Method B (KF-Silica) |
| Speed | Fast (< 45 mins) | Medium (Requires prep) |
| Tin Removal | Good (~95%) | Excellent (>99%) |
| Emulsion Risk | Moderate | Low |
| Scalability | High | Medium |
Module 4: Troubleshooting & FAQs
Q: I did the KF wash, but I still see tin residue in my NMR (peaks at 0.8–1.5 ppm).
Diagnosis: Incomplete precipitation. Solution:
-
Time: You likely didn't stir long enough. The polymer formation is not instantaneous.
-
Solvent: If using DCM, the
can sometimes remain partially suspended. Switch to Diethyl Ether for the workup if possible. -
Remedy: Dissolve your crude product in Ether and wash with 10% aqueous KF again, stirring for at least 1 hour.
Q: The reaction turned into a thick emulsion during the aqueous KF wash.
Diagnosis:
-
Add solid Celite directly to the separatory funnel/flask.
-
Filter the entire emulsion through a sintered glass funnel packed with Celite.
-
The solid tin fluoride gets trapped in the Celite; the filtrate will separate into clear layers immediately.
Q: Can I use acid to quench instead?
Answer: Yes, but with caveats.
Adding 1M HCl will hydrolyze
-
Pros: Fast quenching.
-
Cons:
is soluble in organics. You will not remove the tin; you will just carry it through to your column, where it will likely streak and contaminate your product. Only use acid if you plan to do a KF workup after the acid quench.
Module 5: Decision Logic (Workflow)
Follow this logic tree to determine the safest workup for your specific experiment.
Caption: Decision matrix for selecting the appropriate quenching protocol.
References
-
Leibner, J. E.; Jacobus, J. "The use of potassium fluoride for the removal of organotin residues." The Journal of Organic Chemistry, 1979 , 44(3), 449–450.
-
Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[11] Chemical Communications, 2004 , (17), 1968–1969.[11]
- Renaud, P.; Lacôte, E. "Organotin Reagents in Synthesis." The Chemistry of Organic Tin Compounds, 1998. (Standard Reference for Tin Toxicity and Handling).
-
Thermo Fisher Scientific. "Safety Data Sheet: Bis(tributyltin) oxide." (Accessed via Search).
Sources
- 1. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 6. Tributyltin - Wikipedia [en.wikipedia.org]
- 7. esaa.org [esaa.org]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Workup [chem.rochester.edu]
- 10. dvsb.ivl.se [dvsb.ivl.se]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Tributyltin Ethoxide and Its Homologues in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR chemical shifts of tributyltin ethoxide in deuterated chloroform (CDCl₃), placed within the comparative context of its homologous series: tributyltin methoxide, n-propoxide, and n-butoxide. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the spectral data itself, but the underlying chemical principles that govern the observed resonances, offering practical insights for the unambiguous characterization of these versatile organotin reagents.
Introduction: The Utility of Tributyltin Alkoxides and the Precision of ¹H NMR
Tributyltin alkoxides are a class of organometallic compounds widely employed in organic synthesis as catalysts and intermediates. Their reactivity is significantly influenced by the nature of the alkoxide group, making their precise characterization paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of these compounds. The chemical shift (δ), multiplicity, and integration of the proton signals provide a detailed fingerprint of the molecular environment. This guide will dissect the ¹H NMR spectrum of tributyltin ethoxide, comparing it with its closest analogues to highlight the subtle yet significant spectral differences that arise from changes in the alkyl chain of the alkoxy group.
Synthesis of Tributyltin Alkoxides: A General Protocol
The synthesis of tributyltin alkoxides is typically achieved through a nucleophilic substitution reaction between a tributyltin halide (commonly tributyltin chloride) and the desired sodium alkoxide. This method is reliable and generally provides good yields of the target compounds.
Experimental Protocol: Synthesis of Tributyltin Alkoxides
Materials:
-
Tributyltin chloride (Bu₃SnCl)
-
Sodium metal (Na)
-
Anhydrous methanol (MeOH), ethanol (EtOH), n-propanol (PrOH), or n-butanol (BuOH)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon atmosphere)
Procedure:
-
Preparation of Sodium Alkoxide: In a Schlenk flask under an inert atmosphere, carefully add freshly cut sodium metal to an excess of the corresponding anhydrous alcohol (e.g., ethanol for sodium ethoxide) at 0 °C. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction with Tributyltin Chloride: In a separate Schlenk flask, dissolve tributyltin chloride in anhydrous toluene. To this solution, add the freshly prepared sodium alkoxide solution dropwise at room temperature with vigorous stirring.
-
Reaction Completion and Work-up: After the addition is complete, heat the reaction mixture to reflux for 6 hours to ensure complete conversion. A white precipitate of sodium chloride will form.
-
Isolation and Purification: Cool the reaction mixture to room temperature and filter off the sodium chloride precipitate under an inert atmosphere. The solvent and any excess alcohol are removed from the filtrate under reduced pressure. The crude tributyltin alkoxide is then purified by vacuum distillation to yield a colorless liquid.
Causality of Experimental Choices:
-
Inert Atmosphere: Tributyltin alkoxides are sensitive to moisture, which can lead to the formation of bis(tributyltin) oxide. Therefore, all manipulations must be carried out under a dry, inert atmosphere of nitrogen or argon.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the reactants and products.
-
Freshly Prepared Sodium Alkoxide: Sodium alkoxides are hygroscopic and can degrade upon storage. Using a freshly prepared solution ensures high reactivity and minimizes side reactions.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the nucleophilic substitution to completion.
-
Vacuum Distillation: This is the preferred method for purifying the final product, as it allows for the separation of the desired alkoxide from less volatile impurities without thermal decomposition.
Caption: Workflow for the synthesis of tributyltin alkoxides.
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectra of tributyltin alkoxides in CDCl₃ are characterized by signals corresponding to the protons of the three butyl groups attached to the tin atom and the protons of the alkoxy group.
Technical Comparison: Tributyltin Ethoxide vs. Dibutyltin Oxide Catalysts
Executive Summary
In the landscape of organotin catalysis, Tributyltin Ethoxide (TBTE) and Dibutyltin Oxide (DBTO) represent two distinct classes of reactivity tailored for different synthetic challenges. While both function as Lewis acids, their structural differences dictate their application:
-
TBTE is a discrete, soluble liquid initiator ideal for controlled Ring-Opening Polymerization (ROP), offering precise end-group control via a coordination-insertion mechanism.
-
DBTO is an insoluble polymeric solid that serves as a "workhorse" for transesterification and, uniquely, for regioselective functionalization of 1,2-diols via the formation of stable stannylene acetals.
This guide analyzes their physicochemical properties, mechanistic pathways, and experimental utility to assist researchers in selecting the optimal catalyst.
Physicochemical Profile
The physical state and solubility of these catalysts fundamentally dictate their handling and reaction kinetics.
| Feature | Tributyltin Ethoxide (TBTE) | Dibutyltin Oxide (DBTO) |
| CAS Number | 682-00-8 | 818-08-6 |
| Formula | ||
| Structure | Monomeric / Weakly associated | Polymeric network (Sn-O-Sn backbone) |
| Physical State | Colorless liquid / Oil | White amorphous powder |
| Solubility | Soluble in most organic solvents (THF, Toluene, Hexane) | Insoluble in most solvents; dissolves upon reaction with substrates (e.g., alcohols, acids) |
| Lewis Acidity | Moderate (Blocked by 3 butyl groups) | High (Once depolymerized/activated) |
| Primary Utility | Controlled Polymerization Initiator | Regioselective Reagent & Bulk Transesterification |
Mechanistic Deep Dive
A. Dibutyltin Oxide: The Stannylene Ketal Mechanism
DBTO is unique because it reacts with 1,2-diols (like carbohydrates) to form a five-membered ring known as a stannylene acetal . This intermediate activates specific oxygen atoms, allowing for highly regioselective functionalization (e.g., acylation, alkylation, tosylation) that is impossible with simple base catalysis.
Figure 1: Mechanism of regioselective activation via stannylene acetal formation.
B. Tributyltin Ethoxide: Coordination-Insertion Mechanism
TBTE acts as a "living" initiator. The ethoxide group inserts into the monomer (e.g., lactone), breaking the ring. The polymer chain grows from the tin center, meaning one tin molecule initiates exactly one polymer chain. This allows for precise control over molecular weight (
Figure 2: Coordination-Insertion mechanism for Ring-Opening Polymerization.
Performance Analysis & Case Studies
Case Study 1: Regioselective Tosylation of Nucleosides
-
Challenge: Selectively tosylating the primary hydroxyl group of a nucleoside without protecting other secondary hydroxyls.
-
Catalyst Choice: Dibutyltin Oxide (DBTO) .[1]
-
Why: TBTE cannot form the cyclic 5-membered chelate required to distinguish between the hydroxyl groups. DBTO forms a covalent tin-acetal intermediate, which enhances the nucleophilicity of specific oxygen atoms (typically the primary or equatorial one).
-
Outcome: High regioselectivity (>90%) is achieved with DBTO, whereas TBTE would yield a mixture of products.
Case Study 2: Synthesis of Poly(L-lactide) (PLA)
-
Challenge: Synthesizing PLA with a targeted molecular weight of 20,000 g/mol and narrow dispersity (PDI < 1.2).
-
Catalyst Choice: Tributyltin Ethoxide (TBTE) .
-
Why: DBTO is a slow initiator and often requires high temperatures to dissolve, leading to transesterification side reactions (back-biting) that broaden the PDI. TBTE is soluble and initiates immediately at lower temperatures (
), ensuring every catalyst molecule starts a chain simultaneously. -
Outcome: TBTE yields polymers with predictable
based on the ratio.
Experimental Protocols
Protocol A: Regioselective Tosylation using DBTO
Objective: Selective functionalization of a 1,2-diol.
-
Stannylene Formation:
-
Suspend 1.0 eq of the diol and 1.05 eq of Dibutyltin Oxide in methanol.
-
Heat to reflux for 1-2 hours. The white DBTO powder will disappear as the clear stannylene acetal solution forms.
-
Note: Reaction is complete when the solution becomes clear.
-
-
Solvent Exchange:
-
Evaporate methanol under reduced pressure to obtain the solid stannylene intermediate.
-
Redissolve the solid in anhydrous Toluene or Dichloromethane.
-
-
Functionalization:
-
Add 1.1 eq of p-Toluenesulfonyl chloride (TsCl).
-
Stir at room temperature for 1-4 hours.
-
-
Quenching:
-
Add water to hydrolyze the Sn-O bonds.
-
Filter off the regenerated organotin species or extract the product into organic solvent.[2]
-
Protocol B: Ring-Opening Polymerization of Caprolactone using TBTE
Objective: Controlled synthesis of Polycaprolactone (PCL).
-
Preparation:
-
Perform all steps under inert atmosphere (
or Ar) using Schlenk techniques or a glovebox. -
Dry
-caprolactone over and distill before use.
-
-
Initiation:
-
In a dry flask, dissolve Tributyltin Ethoxide (liquid) in dry Toluene.
-
Add the monomer (
-caprolactone) to achieve the desired ratio (e.g., 100:1 for DP=100).
-
-
Polymerization:
-
Heat the solution to
. -
Monitor conversion via
NMR or GPC.
-
-
Termination:
-
Quench the reaction by adding a few drops of dilute HCl in methanol.
-
Precipitate the polymer into cold methanol to remove residual catalyst.
-
Safety & Toxicology (Critical)
Both compounds are organotins, but their toxicological profiles differ in regulatory severity.
| Hazard Class | Tributyltin (TBT) Compounds | Dibutyltin (DBT) Compounds |
| Environmental Status | Severe Marine Pollutant. Banned in antifouling paints (IMO Convention). Highly bioaccumulative. | Toxic, but less bioaccumulative than TBTs. Standard industrial catalyst. |
| Health Toxicity | Endocrine Disruptor. Potent immunotoxin. Causes "imposex" in marine life at ng/L levels. | Reproductive Toxin (Repr.[3][4] 1B). Mutagenic (Muta. 2).[3] Causes immune system damage.[4] |
| Handling Precaution | Use only in closed systems. Avoid release to environment.[3][4][5] Strict waste disposal (incineration). | Handle in fume hood. Avoid dust inhalation (powder).[3] Standard chemical PPE required.[3] |
Recommendation: For pharmaceutical applications, residual tin analysis (ICP-MS) is mandatory. The limit for tin residues in final drug substances is extremely low (typically < 5 ppm depending on regulatory body).
Conclusion
-
Choose Dibutyltin Oxide (DBTO) if you need regioselectivity on a carbohydrate/diol scaffold or a robust catalyst for high-temperature transesterification where molecular weight control is secondary.
-
Choose Tributyltin Ethoxide (TBTE) if you require a soluble initiator for living polymerization (ROP) to achieve precise molecular weights and narrow polydispersity.
References
-
Regioselective Functionalization: Martinelli, M. J., et al. (1999). "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols." Organic Letters, 1(3), 447-450. Link
-
Polymerization Mechanism: Kricheldorf, H. R., et al. (2000). "Polylactones, 48. Polymerization of L-lactide initiated with tributyltin derivatives." Macromolecular Chemistry and Physics, 201(12), 1293–1301. Link
-
Toxicity Profile: U.S. EPA. (2024).[3] "Tributyltin Oxide - Reregistration Eligibility Decision." Link
-
Catalyst Comparison: Kowalski, A., et al. (2000). "Mechanisms of the Ring-Opening Polymerization of L-Lactide Initiated by Tin(II) Butoxide." Macromolecules, 33(20), 7359–7370. Link
-
Industrial Application: Otera, J. (2000). "Transesterification."[1] Chemical Reviews, 93(4), 1449–1470. Link
Sources
Refractive Index & Specific Gravity Validation Guide: Tributyltin Ethoxide (TBTE)
Executive Summary: The Purity Imperative
In the synthesis of complex pharmaceutical intermediates, Tributyltin ethoxide (TBTE) serves as a mild yet highly specific stannylating agent. However, its efficacy is strictly governed by its purity. Unlike stable inorganic reagents, TBTE is a "living" reagent—highly susceptible to hydrolysis and precursor contamination.
This guide challenges the standard "Certificate of Analysis" reliance. We demonstrate why Refractive Index (RI) and Specific Gravity (SG) are not merely physical constants but dynamic indicators of chemical integrity. By comparing TBTE against its precursors and hydrolysis products, we establish a self-validating protocol to detect the two most common failure modes: incomplete synthesis (chloride contamination) and moisture degradation (oxide formation).
Physical Property Landscape: The Comparative Baseline
To validate TBTE, one must understand what "impure" looks like. The table below contrasts TBTE with its synthesis precursors and degradation products.
Key Insight: TBTE has a significantly lower density and refractive index than its tin-bearing contaminants. Therefore, any upward deviation in these values is a primary indicator of contamination.
| Compound | CAS | Role | Specific Gravity ( | Refractive Index ( | Validation Signal |
| Tributyltin Ethoxide (TBTE) | 36253-76-6 | Target Product | 1.098 | 1.4672 | Baseline |
| Tributyltin Chloride (TBTC) | 1461-22-9 | Precursor | 1.200 | 1.4920 | High SG/RI indicates incomplete reaction. |
| Bis(tributyltin) Oxide (TBTO) | 56-35-9 | Hydrolysis Product | 1.170 | 1.4860 | High SG/RI indicates moisture exposure. |
| Ethanol | 64-17-5 | Solvent/Byproduct | 0.789 | 1.3614 | Low SG/RI indicates residual solvent. |
Data compiled from standard chemical databases and literature [1, 2, 3].
Methodology Comparison: Precision vs. Practicality
Specific Gravity: Oscillating U-Tube vs. Pycnometer
For organotin validation, the Digital Density Meter (Oscillating U-Tube) is superior to the manual Pycnometer.
-
Causality: Organotins are viscous and have high surface tension. Manual pycnometers suffer from meniscus reading errors and bubble entrapment, which artificially lower density readings.
-
Recommendation: Use a temperature-controlled Digital Density Meter (e.g., Anton Paar DMA series) capable of 0.0001 g/cm³ resolution.
Refractive Index: Temperature Control is Non-Negotiable
-
Causality: The RI of organotins changes by approximately
per °C. A 5°C fluctuation in lab temperature can shift the reading by 0.0022, enough to mask a 1% impurity level. -
Recommendation: Use a digital refractometer with a built-in Peltier thermostat set strictly to 20.0°C.
Experimental Protocol: Self-Validating Workflow
Safety Warning: TBTE is toxic and readily absorbed through the skin. All steps must be performed in a fume hood or glovebox.
Step 1: Inert Sampling (The "Zero-Exposure" Rule)
TBTE hydrolyzes to TBTO upon contact with atmospheric moisture.
-
Protocol: Flush the syringe with dry Nitrogen/Argon three times before drawing the sample.
-
Validation: If the RI reading drifts upward over 60 seconds of measurement, the sample is reacting with ambient moisture in the prism well. Reject the data and re-sample under inert gas flow.
Step 2: The "Double-Check" Measurement
-
Clean: Wipe prism/tube with toluene (good solubility for organotins) followed by acetone. Dry with nitrogen.
-
Blank: Calibrate with air and HPLC-grade water (
). -
Load: Inject TBTE. Ensure no micro-bubbles (bubbles lower density, masking high-density impurities).
-
Equilibrate: Wait 120 seconds for thermal equilibrium at 20°C.
-
Record: Take three consecutive readings. They must agree within ±0.0002.
Step 3: Data Interpretation[1]
-
Scenario A (Pass): SG = 1.098 ± 0.005; RI = 1.467 ± 0.001.
-
Scenario B (Moisture Fail): SG > 1.110; RI > 1.470.[1][2][3][4][5] Diagnosis: Significant hydrolysis to TBTO.
-
Scenario C (Precursor Fail): SG > 1.120; RI > 1.475.[1][2][4][6] Diagnosis: Unreacted TBTC chloride remaining.[7]
Visualization: Validation Logic Flow
The following diagram illustrates the decision logic for validating TBTE, emphasizing the differentiation between solvent contamination and chemical degradation.
Figure 1: Decision tree for interpreting physical property deviations in Tributyltin Ethoxide.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1461-22-9, Tributyltin Chloride. Retrieved from [Link]
-
LookChem. (2023). Tributyltin Ethoxide Physical Data. Retrieved from [Link]
Sources
- 1. CAS No.1461-22-9,Chlorotributyltin Suppliers,MSDS download [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]
- 4. 1461-22-9 CAS MSDS (Tributyltin chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scribd.com [scribd.com]
- 7. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]
Benchmarking Purity Analysis of Tributyltin Ethoxide: A Comparative Guide to GC-MS vs. Alternative Modalities
Executive Summary
Tributyltin Ethoxide (TBTE) is a critical yet volatile organometallic reagent used primarily as a precursor in Stille couplings and surface functionalization. Its analysis presents a unique "dual-threat" challenge: homolog impurities (mono-, di-, and tetra-butyltins) which alter reactivity/toxicity, and hydrolytic instability , where atmospheric moisture rapidly converts the ethoxide (
While NMR (
This guide details a robust, non-aqueous Grignard derivatization protocol designed specifically for TBTE, contrasting it with standard environmental methods and alternative detection technologies.
Part 1: The Scientific Rationale
The Analytical Challenge
Direct injection of TBTE into a GC inlet is fraught with error. The high thermal energy of the injection port (
The Solution: Derivatization via Pentylation
To stabilize the analyte, we replace the labile ethoxide group with a non-polar alkyl chain. While environmental protocols often use in-situ ethylation with Sodium Tetraethylborate (
Therefore, we utilize Non-Aqueous Grignard Pentylation . This converts all butyltin species into volatile, thermally stable pentyl-derivatives without introducing water, preserving the homolog distribution of the original sample.
Reaction Scheme:
Part 2: Experimental Protocol (Self-Validating)
Methodology: Non-Aqueous Grignard Derivatization followed by GC-MS (SIM Mode). Objective: Quantify Dibutyltin (DBT) and Tetrabutyltin (TeBT) impurities in TBTE.
Reagents & Materials
-
Derivatizing Agent: Pentylmagnesium Bromide (2.0 M in diethyl ether).
-
Solvent: Anhydrous Isooctane (dried over molecular sieves).
-
Internal Standard (ISTD): Tripropyltin Chloride (TPrT-Cl).
-
Quenching Agent:
.
Step-by-Step Workflow
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or under
flow, weigh 50 mg of TBTE into a dry 10 mL headspace vial. -
Add 5 mL of anhydrous isooctane.
-
Spike with 50
of ISTD solution (100 ppm TPrT-Cl).
-
-
Derivatization:
-
Add 0.5 mL of Pentylmagnesium Bromide dropwise.
-
Observation Check: The solution should remain clear or turn slightly cloudy (Mg salts). If violent bubbling occurs, the sample was wet.
-
Cap and vortex for 1 minute. Let stand for 10 minutes at room temperature.
-
-
Quenching & Extraction:
-
Critical Step: Carefully add 2 mL of
to destroy excess Grignard reagent. Caution: Exothermic reaction. -
Vortex for 2 minutes to extract Mg salts into the aqueous phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
-
Analysis:
-
Transfer the upper organic layer (Isooctane) to a GC vial containing anhydrous
(to remove trace water). -
Inject 1
into GC-MS.
-
GC-MS Parameters
-
Column: DB-5MS UI (30m x 0.25mm x 0.25
). -
Inlet: Splitless, 260°C.
-
Oven: 60°C (1 min)
20°C/min 280°C (hold 5 min). -
MS Source: EI, 230°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring) for maximum sensitivity.
Part 3: Visualization of Workflow
The following diagram illustrates the decision logic and workflow for characterizing TBTE, distinguishing between homolog purity (GC-MS) and functional identity (NMR).
Caption: Analytical workflow distinguishing the derivatization route for trace impurity profiling (GC-MS) vs. direct structural confirmation (NMR).
Part 4: Comparative Analysis
The following table benchmarks GC-MS against alternative analytical techniques for TBTE characterization.
| Feature | GC-MS (Derivatized) | 119Sn NMR | HPLC-ICP-MS |
| Primary Utility | Trace Impurity Profiling (DBT, TeBT) | Structural Identity (Sn-O bond) | Speciation in biological matrices |
| Sensitivity (LOD) | High (0.1 - 10 ppb) | Low (~0.5 - 1%) | Ultra-High (< 1 ppt) |
| Selectivity | Excellent (Mass Spec fingerprint) | Excellent (Chemical Shift) | High (Elemental specific) |
| Sample Integrity | Altered (Derivatized to alkyl-tin) | Preserved (Non-destructive) | Preserved (if mild mobile phase used) |
| Throughput | Moderate (30 min/sample) | Fast (5-10 min/sample) | Slow (Complex equilibration) |
| Cost |
Data Interpretation Guide
When analyzing the GC-MS data for the pentylated derivative (
-
Look for the Tin Cluster: Tin has 10 stable isotopes. The molecular ion (
) will show a characteristic "picket fence" cluster pattern. -
Fragment Ions:
-
m/z 291:
– Loss of one butyl group (Base Peak). -
m/z 177:
cation.
-
-
Impurity Markers:
-
Dibutyltin (DBT): Appears as
. -
Tetrabutyltin (TeBT): Appears as
(Underivatized, as it has no leaving group).
-
Part 5: Expert Insights & Limitations
1. The "Blind Spot" of Derivatization It is crucial to understand that Grignard derivatization converts both Tributyltin Ethoxide and Tributyltin Oxide (the hydrolysis product) into the same Tributyltin-Pentyl species.
-
Implication: GC-MS quantifies the "Total Tributyltin Species." It cannot distinguish if your bottle has hydrolyzed.
-
Remediation: Always pair GC-MS with a quick
NMR. If the NMR shows a sharp triplet at 1.2 ppm ( ) and the GC-MS shows >99% TBT purity, the material is high quality.
2. Matrix Interference Avoid using chlorinated solvents (DCM/Chloroform) for the initial dissolution of TBTE before Grignard addition. Tin alkoxides can react with chlorinated solvents over time to form Tin Chlorides, which will skew the speciation profile. Always use dry hydrocarbons (Hexane, Isooctane).
References
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note 5991-4378EN. Link
-
Cole, R. et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research.[1] Link
-
ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. Method Statement. Link
-
Tsunoi, S. et al. (2002).[2] Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry.[1][2] Journal of Chromatography A. Link
-
European Commission. (2003). GCMS Organotin Analysis in Textiles.[3] Shimadzu Application News. Link
Sources
- 1. Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Organotin Catalysts in Polylactic Acid (PLA) Synthesis: A Comparative Analysis
Introduction: The Critical Role of Catalysis in High-Performance Polylactic Acid
Polylactic acid (PLA), a biodegradable and biocompatible polyester derived from renewable resources, stands at the forefront of sustainable materials science.[1] Its application in biomedical devices, drug delivery systems, and eco-friendly packaging is expanding rapidly.[2][3] The synthesis of high-molecular-weight PLA is predominantly achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[4] This process is critically dependent on the choice of catalyst, which governs the polymerization rate, molecular weight control, and stereoselectivity of the final polymer.
For decades, organotin compounds, particularly tin(II) 2-ethylhexanoate, commonly known as stannous octoate or Sn(Oct)₂, has been the catalyst of choice for industrial PLA production.[4][5] Its high efficiency, solubility in the molten monomer, and ability to produce high molecular weight polymer have made it a reliable workhorse.[3] However, persistent concerns regarding the potential cytotoxicity of residual tin in medical-grade polymers have driven extensive research into alternative catalytic systems.[6][7]
This guide provides an in-depth comparison of organotin catalysts for PLA synthesis, grounded in experimental data. We will explore the mechanistic underpinnings of tin-catalyzed ROP, present a detailed experimental protocol for a typical synthesis, and compare the performance of Sn(Oct)₂ with other organotin variants and promising, less-toxic alternatives like zinc-based catalysts. The objective is to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in catalyst selection for their specific PLA application.
The Mechanism of Tin-Catalyzed Ring-Opening Polymerization
The efficacy of Sn(Oct)₂ in lactide polymerization is attributed to its function as a coordination-insertion catalyst. While Sn(Oct)₂ itself can initiate polymerization, its activity is significantly enhanced by the presence of a protic co-initiator, typically an alcohol (ROH).[8] The currently accepted mechanism involves the following key steps:
-
Initiator Formation: Sn(Oct)₂ reacts with the alcohol to form a tin(II) alkoxide, the true initiating species, with the liberation of 2-ethylhexanoic acid.[8]
-
Coordination: The lactide monomer coordinates to the tin center of the tin(II) alkoxide.
-
Insertion: The coordinated lactide monomer is inserted into the Sn-O bond of the alkoxide. This step involves the nucleophilic attack of the alkoxide oxygen on the carbonyl carbon of the lactide, leading to the opening of the cyclic ester ring.
-
Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate and react with subsequent lactide monomers, propagating the polymer chain.[6]
This process allows for the synthesis of high molecular weight PLA. However, at the high temperatures often used in bulk polymerization (>140°C), side reactions such as intermolecular and intramolecular transesterification can occur. These side reactions can lead to a broadening of the molecular weight distribution (i.e., a higher polydispersity index, PDI) and the formation of cyclic polymers.[6][9]
Experimental Protocol: Bulk Polymerization of L-Lactide using Sn(Oct)₂
This protocol describes a standard laboratory-scale procedure for the bulk polymerization of L-lactide. The causality behind key steps is explained to ensure scientific integrity and reproducibility.
Materials:
-
L-Lactide (High Purity)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
1-Dodecanol (Co-initiator)
-
Toluene (Anhydrous)
-
Methanol (ACS Grade)
-
Nitrogen gas (High Purity)
Equipment:
-
Three-neck round-bottom flask (flame-dried)
-
Magnetic stirrer with hotplate and oil bath
-
Condenser and nitrogen inlet/outlet (Schlenk line)
-
Syringes and needles
-
Vacuum oven
Procedure:
-
Monomer and Initiator Purification (The "Why"): It is critical to remove water from the reaction system. Water can act as an initiator itself, leading to poor control over the molecular weight and a broadening of the polydispersity. Dry the L-lactide and 1-dodecanol under vacuum at 40-50°C for at least 12-24 hours.[10]
-
Reactor Setup (The "Why"): The polymerization is sensitive to oxygen and moisture. Assemble the flame-dried three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.[10]
-
Charging the Reactor: Under a positive flow of nitrogen, add the purified L-lactide to the flask. For this protocol, we will target a monomer-to-initiator ratio ([M]/[I]) of 500:1 and a monomer-to-catalyst ratio ([M]/[C]) of 5000:1.
-
Example: Add 10.0 g of L-lactide (69.4 mmol).
-
-
Initiator Addition: Add the required amount of 1-dodecanol.
-
Example: For a 500:1 [M]/[I] ratio, add 25.9 mg (0.139 mmol) of 1-dodecanol.
-
-
Catalyst Preparation and Addition (The "Why"): Sn(Oct)₂ is viscous and used in small quantities, making direct addition difficult and inaccurate. A stock solution in anhydrous toluene allows for precise addition. In a separate, dry vial under nitrogen, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Example: For a 5000:1 [M]/[C] ratio, you need 0.0139 mmol of Sn(Oct)₂. This corresponds to 5.6 mg. Using the stock solution, inject 0.56 mL of the catalyst solution into the reaction flask via syringe.
-
-
Polymerization: Immerse the flask in a preheated oil bath at 160°C. Stir the mixture to ensure homogeneity. The polymerization will proceed over several hours, and the viscosity of the mixture will increase significantly.
-
Termination and Purification (The "Why"): Once the desired conversion is reached (or after a set time, e.g., 4 hours), remove the flask from the oil bath and allow it to cool to room temperature. The resulting solid polymer will contain residual monomer and catalyst. Purification is necessary, especially for biomedical applications. Dissolve the solid polymer in a minimal amount of chloroform or dichloromethane. Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring. This crashes out the high-molecular-weight PLA, leaving impurities in the methanol.[10]
-
Drying: Collect the white, fibrous PLA precipitate by filtration. Wash it several times with fresh methanol. Dry the final product in a vacuum oven at 50°C to a constant weight.
-
Characterization: The resulting polymer should be characterized to determine its molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) using Gel Permeation Chromatography (GPC). Monomer conversion can be determined using ¹H NMR spectroscopy.
Comparative Performance of Catalysts
The ideal catalyst for PLA synthesis should exhibit high activity, provide excellent control over molecular weight (leading to a narrow PDI), and have low toxicity. Here, we compare the benchmark, Sn(Oct)₂, with another organotin catalyst and a leading alternative based on zinc.
Organotin Catalyst Comparison: Sn(Oct)₂ vs. Tin(II) Butoxide
While Sn(Oct)₂ is the industry standard, other tin alkoxides have been investigated. Tin(II) butoxide, Sn(OBu)₂, for instance, has been shown to be more reactive than Sn(Oct)₂ under certain conditions.
-
Reactivity: Studies have demonstrated that Sn(OBu)₂ can facilitate rapid ROP of lactide at lower temperatures (e.g., 80°C in THF solution), whereas Sn(Oct)₂ often requires higher temperatures for comparable rates in bulk polymerization.[6]
-
Control: Polymerizations initiated with Sn(OBu)₂ have shown characteristics of living polymerizations, resulting in polymers with narrow dispersities (PDI often ≤ 1.2).[6] This suggests better control over the polymer chain growth compared to Sn(Oct)₂ at high temperatures, where transesterification reactions are more prevalent.[6][9]
Table 1: Qualitative Comparison of Organotin Catalysts
| Catalyst | Typical Temperature | Polymerization Control | Key Characteristics |
|---|---|---|---|
| **Tin(II) Octoate (Sn(Oct)₂) ** | 130-180°C (Bulk) | Good, but PDI can broaden at high temperatures due to transesterification.[9] | Industry standard, high efficiency, good solubility.[4] |
| **Tin(II) Butoxide (Sn(OBu)₂) ** | 80°C (Solution) | Excellent, exhibits living polymerization characteristics with narrow PDI.[6] | More reactive at lower temperatures, useful for controlled lab-scale synthesis.[6] |
Benchmark vs. Alternative: Sn(Oct)₂ vs. Zinc-based Catalysts
The search for less toxic alternatives has led to significant interest in catalysts based on biologically relevant metals like zinc.[11] Recent studies have developed novel zinc(II) complexes that show promise for competing with Sn(Oct)₂ even under industrial conditions.
One such study directly compared the performance of a novel zinc(II) catalyst with Sn(Oct)₂ under identical, harsh, industrially relevant conditions (190°C, bulk polymerization, technical grade monomer). The results demonstrated that the zinc catalyst could achieve comparable, and in some cases higher, turnover frequencies (TOFs) than Sn(Oct)₂.[5]
Table 2: Experimental Data Comparison - Sn(Oct)₂ vs. a High-Performance Zinc(II) Catalyst
| Catalyst | Temp (°C) | [M]/[C] Ratio | Time (min) | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | TOF (h⁻¹) |
|---|---|---|---|---|---|---|---|
| Sn(Oct)₂ [5] | 190 | 20000 | 18 | 85 | 39.1 | 1.8 | 14167 |
| Zinc(II) Complex [5] | 190 | 20000 | 18 | 91 | 42.5 | 1.7 | 15167 |
Data extracted from a comparative study under identical industrially relevant conditions.[5]
The data clearly shows that the zinc catalyst is not only a viable alternative but can slightly outperform the tin standard in terms of conversion and activity, while maintaining good control over the polymer properties (comparable PDI and slightly higher molecular weight).[5] Furthermore, the resulting PLA from the zinc catalyst showed a high degree of isotacticity and a melting temperature (Tₘ) comparable to that produced with Sn(Oct)₂, indicating no compromise in the polymer's thermal properties.[5]
Discussion: Navigating the Catalyst Landscape
Performance and Control: For industrial-scale bulk polymerization where high temperatures and rapid conversion are paramount, Sn(Oct)₂ remains a robust and effective catalyst.[5] Its performance is well-documented and optimized. However, for applications requiring precise control over molecular architecture and a narrow molecular weight distribution, catalysts like Sn(OBu)₂ or certain advanced zinc complexes may offer superior performance, particularly at lower temperatures where side reactions are minimized.[5][6]
Toxicity and Biocompatibility: The primary driver for moving away from tin-based catalysts is toxicity. While highly toxic organotin compounds like tributyltin have created significant concern, it is crucial to differentiate them from the tin(II) salts used in polymerization. Several studies argue that the toxicity of Sn(II) compounds is considerably lower and that they are generally considered safe for food contact applications.[12] However, for sensitive biomedical applications like resorbable implants, minimizing residual heavy metal content is a critical regulatory and safety consideration.[7] Zinc, being an essential element in human biology, presents a compelling alternative, potentially simplifying the purification process and regulatory approval for medical devices.[11]
Causality in Catalyst Choice:
-
For Bulk Industrial Production: The goal is high throughput and high molecular weight at a low cost. Sn(Oct)₂ is field-proven, highly active at melt temperatures (180-200°C), and cost-effective. Its tendency for transesterification at these temperatures is a known trade-off for speed.
-
For High-Precision Biomedical Polymers: The goal is ultimate control over molecular weight, low PDI, and minimal toxicity. Here, the higher reactivity of catalysts like Sn(OBu)₂ at lower temperatures becomes an advantage, as it allows for controlled, living polymerization.[6] The emergence of highly active, biocompatible zinc catalysts provides a pathway to eliminate tin-related concerns altogether.[5]
Conclusion and Future Outlook
Tin(II) octoate has been the cornerstone of PLA synthesis for valid reasons: it is a highly effective, versatile, and economical catalyst. However, the landscape is evolving. For researchers and developers in the pharmaceutical and biomedical fields, the push for materials with the highest degree of purity and biocompatibility is shifting the focus towards tin-free alternatives.
The experimental evidence demonstrates that advanced zinc-based catalysts can now match or exceed the performance of Sn(Oct)₂ under demanding industrial conditions, offering a clear and viable path away from tin.[5] While other organotin catalysts like Sn(OBu)₂ provide enhanced control for specialized laboratory synthesis, the future of large-scale, biocompatible PLA production will likely be dominated by these next-generation, non-toxic metal catalysts. Continued research will focus on further optimizing these systems to enhance their activity, stereocontrol, and tolerance to impurities, paving the way for even safer and more sustainable biomaterials.
References
- EP2799462A1 - Method to manufacture PLA using a new polymerization catalyst - Google P
-
Synthesis and Characterization of High Molecular Weight Poly(L-lactic acid) Using Stannous Octoate/ Maleic Anhydride Binary Catalyst System - ResearchGate. (URL: [Link])
-
Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts | Macromolecules - ACS Publications. (URL: [Link])
-
Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J. (URL: [Link])
-
The Role of Tin Catalysts (T-9) in Modern Polymerization Processes. (URL: [Link])
-
High molecular weight of polylactic acid (PLA): A Review on the effect of initiator - UiTM IR. (URL: [Link])
-
Polymerizations of ε-caprolactone and L,L-dilactide initiated with stannous octoate and stannous butoxide - A comparison | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of PLA through ROP of lactide with tin(II) 2-ethylhexanoate by coordinationinsertion mechanism. - ResearchGate. (URL: [Link])
-
Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3.†Polymerization ofl,l-Dilactide | Request PDF - ResearchGate. (URL: [Link])
-
(A) Bulk polymerization of lactide (LA) assisted by Sn(Oct)2. (B) ¹H... - ResearchGate. (URL: [Link])
-
Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study | Macromolecules - ACS Publications. (URL: [Link])
-
Minimization of residual tin in the controlled Sn (II) octoate catalyzed polymerization of caprolactone | Request PDF - ResearchGate. (URL: [Link])
-
Bulk polymerization of lactide with Sn(Oct) 2 at 140 • C for 24 h. - ResearchGate. (URL: [Link])
-
Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study | Request PDF - ResearchGate. (URL: [Link])
-
Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds | ACS Chemical Health & Safety - ACS Publications. (URL: [Link])
-
(PDF) Cytotoxicity of some catalysts commonly used in the synthesis of copolymers for biomedical use - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcrt.org [ijcrt.org]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of cyclic polylactide catalysed by bis(salicylaldiminato)tin(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Tributylethoxystannane
Part 1: Executive Safety Directives
CRITICAL ALERT: Tributylethoxystannane (CAS: 1067-53-4) and its hydrolysis products are Marine Pollutants and severe endocrine disruptors. Under no circumstances should this compound, its reaction byproducts, or rinsates enter the municipal water system.
The "Why" Behind the Protocol
Unlike standard organic reagents, Tributylethoxystannane does not "neutralize" into benign salts upon contact with water.
-
Hydrolysis Hazard: Upon exposure to moisture, it hydrolyzes to release Tributyltin Oxide (TBTO) or Tributyltin Hydroxide and ethanol.
-
Persistence: TBTO is highly lipophilic, bioaccumulative, and extremely toxic to aquatic life at parts-per-trillion levels.
-
Operational Implication: "Quenching" this reagent with water does not render it safe for drain disposal; it merely converts it into a regulated marine toxin.
Part 2: Chemical Profile & Hazard Identification[1][2][3]
| Property | Data |
| Chemical Name | Tributylethoxystannane (Tributyl(ethoxy)stannane) |
| CAS Number | 1067-53-4 |
| Molecular Formula | C₁₄H₃₂OSn |
| Physical State | Colorless to pale yellow liquid |
| Flash Point | >110°C (Closed Cup) |
| Key Hazards (GHS) | H301: Toxic if swallowedH315/H319: Causes skin/eye irritationH372: Causes damage to organs (Thymus, CNS) through prolonged exposureH410: Very toxic to aquatic life with long-lasting effects |
| Reactivity | Moisture sensitive; hydrolyzes rapidly.[1] |
Part 3: Waste Segregation & Disposal Protocol
This protocol ensures compliance with EPA (RCRA) and local environmental standards. It relies on a "Segregate and Incinerate" strategy.
Waste Stream Classification
Do not mix organotin waste with general organic solvent waste unless your facility's incinerator profile explicitly permits it. High tin content can damage incinerator refractory linings; therefore, a dedicated stream is often required.
-
Stream A: Bulk Liquid Waste (Pure reagent, reaction mother liquors).
-
Stream B: Solid Waste (Contaminated gloves, silica gel, paper towels, septa).
-
Stream C: Rinsate (The first solvent wash of glassware).
Disposal Workflow Diagram
The following decision tree outlines the logical flow for handling waste generated during synthesis.
Figure 1: Decision matrix for segregating and packaging organotin waste streams.
Step-by-Step Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic, though neutral organotins are generally compatible with metal.
-
Labeling: clearly mark the container with:
-
Full Chemical Name (No abbreviations like "TBT").
-
Hazard Checkbox: "Toxic" and "Environmental Hazard."
-
Specific Note: "Contains Organotin – Do Not Drain."
-
-
Storage: Store in a secondary containment tray to capture potential leaks. Keep away from oxidizers (e.g., peroxides, bleach) to prevent uncontrolled exothermic degradation in the waste container.
Part 4: Glassware Decontamination (The "Triple Rinse" Method)
Standard dishwashing does not remove lipophilic organotins effectively and contaminates the dishwasher. Follow this manual pre-cleaning procedure.
The Decontamination Logic
Organotins adhere strongly to glass.
-
Step 1 (Solubilization): Use a non-polar solvent (Hexane or Dichloromethane) to lift the residue.
-
Step 2 (Oxidation - Optional but Recommended): A bleach soak converts residual organic tin to inorganic tin species, which are less toxic and easier to remove, though this step is slow for butyltins.
-
Step 3 (Surfactant Wash): Removes the final traces.
Decontamination Workflow
Figure 2: The "Triple Rinse" protocol ensures no organotin residues enter the municipal sewer system.
Detailed Cleaning Steps
-
Primary Rinse: Inside a fume hood, rinse the flask with a small volume of Hexane or Dichloromethane (DCM).
-
Capture: Pour this rinse directly into the Liquid Organotin Waste container. Do not pour this down the sink.
-
Secondary Soak (Oxidation):
-
Prepare a bath of 10% Sodium Hypochlorite (Bleach) or a base bath (KOH/Isopropanol).
-
Soak glassware for >12 hours. This helps degrade trace residues.[2]
-
Note: Dispose of the used bleach bath as hazardous waste if it develops a distinct organic layer or odor; otherwise, consult local EHS regarding the "de-minimis" limit for the bleach solution.
-
-
Final Wash: Wash with laboratory detergent (e.g., Alconox) and water.
Part 5: Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Organotins have low vapor pressure but can be irritating.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment: Do not use water. Use an inert absorbent (vermiculite, sand, or spill pads).
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar.
-
Wipe the surface with a solvent-dampened towel (Hexane/DCM).
-
Place all cleanup materials (absorbent, towels, gloves) into the Solid Organotin Waste container.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14013, Tributylethoxystannane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Guideline for Organotin Compounds. Retrieved from [Link]
-
New South Wales EPA. (1989). Chemical Control Order: Organotin Waste Materials. (Provides foundational regulatory framework for organotin disposal). Retrieved from [Link]
Sources
The Silent Penetrator: A Senior Scientist’s Guide to Handling Tributylethoxystannane
Executive Safety Summary
Compound: Stannane, tributylethoxy- (Tributylethoxystannane) CAS: 1067-55-6 Primary Risk Profile: Dermal Absorption & Marine Toxicity
Tributylethoxystannane is not just "toxic"; it is a lipophilic stealth agent .[1] Unlike acid burns that signal immediate pain, organotins can penetrate standard nitrile gloves and enter the bloodstream with little initial sensation, leading to neurotoxicity and immunotoxicity. Furthermore, upon contact with moisture (even humidity in the air), it hydrolyzes into Tributyltin Oxide (TBTO) and ethanol. TBTO is a severe marine pollutant and a known endocrine disruptor.[1]
Immediate Directives:
-
NEVER use standard disposable nitrile gloves as your sole barrier for neat handling.[1]
-
ALWAYS handle in a fume hood or glovebox; inhalation of mists is rapidly systemic.[1]
-
CRITICAL: All waste streams must be segregated.[1] One drop in a communal drain is a significant environmental violation.[1]
The Nature of the Beast: Chemical Behavior & Causality
To protect yourself, you must understand the enemy. Tributylethoxystannane possesses two characteristics that dictate our safety protocol:
-
Extreme Lipophilicity: The butyl chains make this molecule fat-soluble.[1] It views biological membranes (skin, cell walls) not as barriers, but as solvents. This is why it permeates standard rubber gloves—it literally dissolves through the polymer matrix.[1]
-
Hydrolytic Instability: The Sn-O bond is moisture-sensitive.[1]
While the ethoxide is your reagent, the hydrolysis products (hydroxides/oxides) are often the persistent toxic species you encounter during cleanup.
Visualization: The "Trojan Horse" Toxicity Pathway
The following diagram illustrates why standard PPE often fails against organotins.
Figure 1: The permeation pathway of organotins through standard PPE, highlighting the risk of silent absorption.
PPE Matrix: The Self-Validating Barrier System
A "self-validating" system means the PPE configuration forces you to work safely.[1] We utilize a Double-Glove Laminate Protocol .[1]
| PPE Component | Material Specification | Scientific Rationale |
| Primary Barrier (Inner) | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeable. Organotins cannot solvate through the EVOH layer.[1] Breakthrough time >480 mins.[1] |
| Dexterity Layer (Outer) | 5-8 mil Nitrile | Sacrificial. Provides grip (laminates are slippery) and protects the inner glove from tears. If this layer degrades, the inner layer remains intact.[1] |
| Respiratory | Half-mask with OV/P100 Combo | Volatility. While boiling point is high, hydrolysis creates ethanol vapors, and aerosols from syringe transfers are toxic. |
| Body | Tyvek® Lab Coat + Apron | Splash Defense. Cotton absorbs and holds the toxin against the skin.[1] Tyvek repels it.[1] |
| Eye | Chemical Splash Goggles | Irritant. Vapors cause severe conjunctivitis.[1] Safety glasses are insufficient for liquid handling.[1] |
Operational Protocols: Field-Proven Methodologies
A. The "Air-Free" Transfer (Syringe/Cannula)
Context: Avoiding hydrolysis and exposure.
-
Setup: Secure the reagent bottle with a clamp. Insert a bleed needle connected to an inert gas line (Nitrogen/Argon) to equalize pressure.[1]
-
The Draw: Use a glass syringe with a Luer-lock tip.[1] Plastic syringes can swell or leach plasticizers when in contact with concentrated organotins.[1]
-
The Wipe: Before removing the needle from the septum, have a Kimwipe soaked in hexanes ready.[1] As the needle exits, immediately wipe the tip to prevent a "hanging drop" from falling onto your gloves.[1]
-
Disposal: The needle and syringe are now "hot." Do not recap. Place directly into a dedicated solid waste container inside the hood.
B. The "KF Workup" (Potassium Fluoride Precipitation)
Context: This is the industry-standard method for Stille couplings to remove tin residues safely.
Instead of trying to wash the tin away (which creates liters of toxic liquid waste), we convert it into an insoluble solid polymer.
-
Reaction Complete: Your mixture contains product + tributyltin byproducts.[1]
-
Add KF: Add an aqueous solution of Potassium Fluoride (KF) or solid KF on Silica.[1]
-
Precipitation: The Fluoride has a massive affinity for Tin.[1] It forms polymeric
, a white, insoluble solid. -
Filtration: Filter the mixture through a pad of Celite.
-
Filtrate: Contains your product (Tin-free).
-
Filter Cake: Contains the toxic Tin.[1]
-
-
Disposal: The solid filter cake is disposed of as solid hazardous waste (Organotin).[1] This drastically reduces the volume of hazardous liquid waste.[1]
Visualization: The KF Cleanup Workflow
Figure 2: The Potassium Fluoride (KF) workup protocol to sequester toxic tin residues into solid waste.
Emergency Response & Decontamination
Spill Management
-
Evacuate: Clear the immediate area.
-
Don PPE: Silver Shield gloves + Nitrile outer + Respirator.[1]
-
Quench: Cover the spill with an absorbent pad soaked in 10% Bleach (Sodium Hypochlorite) .[1] The oxidant helps degrade the organotin to inorganic tin (less toxic) over time, though immediate containment is the priority.
-
Collect: Place all saturated absorbents into a wide-mouth jar. Label: "High Hazard - Organotin Debris."[1]
Exposure First Aid[1][2]
-
Skin: Wash with soap and water immediately.[1] Do NOT use ethanol or acetone; solvents will drive the lipophilic tin deeper into the skin layers.[1] Scrub for 15 minutes.
-
Eyes: Flush for 15 minutes.[1][2] Seek medical attention immediately; corneal damage can be delayed.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14019, Tributyltin ethoxide.[1] PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin compounds (as Sn).[1] United States Department of Labor. [Link]
-
Renaud, P., & Sibi, M. P. (2001).[1] Radicals in Organic Synthesis. (Vol. 1). Wiley-VCH.[1] (Source for KF Workup methodology).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Tributyltin Oxide.[1] [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
